6-Aminonicotinaldehyde hydrochloride
Description
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Properties
IUPAC Name |
6-aminopyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.ClH/c7-6-2-1-5(4-9)3-8-6;/h1-4H,(H2,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMXZDKTFAIWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Aminonicotinaldehyde hydrochloride chemical properties
An In-Depth Technical Guide to 6-Aminonicotinaldehyde Hydrochloride: Properties, Synthesis, and Applications
Introduction: A Versatile Pyridine Building Block
6-Aminonicotinaldehyde, and its more stable hydrochloride salt, represents a crucial class of bifunctional pyridine derivatives. As a molecule incorporating both a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, it serves as a highly versatile intermediate in organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics make it a sought-after precursor for a range of complex heterocyclic systems and pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and handling characteristics compared to the free base. The fundamental properties are summarized below.
Core Chemical Properties
A clear distinction between the free base and its hydrochloride salt is essential for accurate experimental design.
| Property | 6-Aminonicotinaldehyde (Free Base) | This compound |
| CAS Number | 69879-22-7[1][2][3][4][5][6] | 1588441-31-9[7] |
| Molecular Formula | C₆H₆N₂O[1][2] | C₆H₇ClN₂O[7] |
| Molecular Weight | 122.13 g/mol [1][2] | 158.59 g/mol [7] |
| Appearance | Solid[6] | - |
| Melting Point | 161 °C[1][2] | 285-290 °C[7] |
| Boiling Point | 309 °C at 760 mmHg[1][2] | N/A |
| Density | ~1.264 g/cm³[1][8] | N/A |
| IUPAC Name | 6-aminopyridine-3-carbaldehyde[1] | 6-aminopyridine-3-carbaldehyde;hydrochloride[7] |
Spectroscopic Signatures for Structural Verification
Spectroscopic analysis is fundamental to confirming the identity and purity of 6-Aminonicotinaldehyde. While full spectral data should be acquired on a per-batch basis, typical predictive data serves as a reliable reference.
-
¹H NMR Spectroscopy (Predicted): A predicted proton NMR spectrum in DMSO-d₆ would likely show characteristic peaks for the aromatic protons, the aldehyde proton, and the amine protons. For example: δ ~9.66 (s, 1H, -CHO), δ ~8.43 (d, 1H, pyridine-H), δ ~7.75 (dd, 1H, pyridine-H), δ ~7.19 (br, 2H, -NH₂), δ ~6.51 (d, 1H, pyridine-H).[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will distinctly show the carbonyl carbon of the aldehyde group at a significantly downfield shift, in addition to the signals corresponding to the pyridine ring carbons.
-
Mass Spectrometry (MS): LCMS analysis of the free base shows the expected parent ion [M+H]⁺ at m/z 123.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to N-H stretching of the primary amine, C=O stretching of the aldehyde, and C=N/C=C stretching vibrations of the pyridine ring.
Synthesis and Purification: A Practical Workflow
The most common laboratory-scale synthesis involves the reduction of an inexpensive, commercially available nitrile. This approach is efficient and provides a direct route to the desired aldehyde.
Synthetic Pathway: Reduction of 2-Amino-5-cyanopyridine
The conversion of the nitrile group in 2-amino-5-cyanopyridine to an aldehyde is effectively achieved using a hydride-based reducing agent. Lithium aluminum hydride (LAH) is a common choice for this transformation.
Caption: A typical workflow for the synthesis of 6-Aminonicotinaldehyde.
Detailed Experimental Protocol
Causality: The choice of LAH as the reducing agent is critical; it is powerful enough to reduce the nitrile. The reaction is conducted at 0 °C to control the exothermic nature of the hydride addition and to prevent over-reduction to the corresponding amine. The quenching step with a saturated salt solution is a safer and more controlled way to neutralize the excess LAH compared to adding water directly.
-
Reaction Setup: To a solution of 2-amino-5-cyanopyridine (1 eq.) in anhydrous tetrahydrofuran (THF), slowly add lithium aluminum hydride (2 eq.) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Reaction: Stir the mixture at 0 °C for approximately 1.5 hours, monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).[9]
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfate at 0 °C. Add water to dissolve the inorganic salts.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).[9]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 6-Aminonicotinaldehyde.[9] Further purification can be achieved via column chromatography if necessary.
-
Salt Formation: To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., methanol or ether) and treated with a stoichiometric amount of hydrochloric acid.
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable precursor in multiple scientific domains.
A Scaffold for Medicinal Chemistry
This compound is a key starting material in drug discovery. Its pyridine core is a common feature in many bioactive molecules.
-
Ribonucleotide Reductase Inhibition: 6-Aminonicotinaldehyde has been identified as a lead compound for developing inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[1] By targeting this enzyme, its derivatives hold potential as therapeutic agents against cancer and other proliferative diseases.[1]
-
Intermediate for Kinase Inhibitors: It serves as a crucial intermediate in the synthesis of advanced pharmaceutical ingredients. For instance, it is a known impurity and building block related to Abemaciclib, a CDK4/6 inhibitor used in cancer therapy.[4]
Caption: The utility of 6-Aminonicotinaldehyde as a synthetic precursor.
Reactivity and Derivative Synthesis
The chemistry of 6-Aminonicotinaldehyde is dominated by its two functional groups:
-
The Aldehyde Group: Readily undergoes nucleophilic attack. It is used in condensation reactions with amines to form Schiff bases, in Wittig reactions to form alkenes, and as a handle for reductive amination to synthesize secondary and tertiary amines.
-
The Amino Group: Acts as a nucleophile. It can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic frameworks, such as pyridopyrimidines or other fused systems.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the chemical's integrity.
Hazard Identification
6-Aminonicotinaldehyde and its hydrochloride salt are classified as hazardous.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][7][10]
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]
-
Handling Advice: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11] Avoid generating dust.
-
Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8 °C.[3][6][12] The material should be kept under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[1][3][6]
Conclusion
This compound is a high-value chemical intermediate with significant utility in both academic research and industrial drug development. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an indispensable tool for medicinal chemists. The strategic importance of this molecule as a precursor to potent enzyme inhibitors and other complex pharmaceutical agents ensures its continued relevance in the field. Adherence to proper safety and handling protocols is essential when working with this versatile but hazardous compound.
References
- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 2. 6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc [chemsrc.com]
- 3. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 4. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 6-Aminonicotinaldehyde | 69879-22-7 [sigmaaldrich.com]
- 7. americanelements.com [americanelements.com]
- 8. 6-Aminonicotinaldehyde, CAS No. 69879-22-7 - iChemical [ichemical.com]
- 9. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 10. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. This compound - this compound Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]
6-Aminonicotinaldehyde hydrochloride CAS number lookup
An In-Depth Technical Guide to 6-Aminonicotinaldehyde Hydrochloride for Advanced Research Applications
Executive Summary: This document provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. This guide delineates its chemical identity, synthesis protocols, core applications, and safe handling procedures. We will explore its significance as a versatile building block in the synthesis of targeted therapeutics, most notably as a ribonucleotide reductase inhibitor and a scaffold for various enzyme inhibitors. The causality behind experimental choices and protocols is explained to provide field-proven insights, ensuring both technical accuracy and practical applicability.
6-Aminonicotinaldehyde and its hydrochloride salt are fundamental reagents in synthetic chemistry. It is critical to distinguish between the free base and its hydrochloride salt, as they possess distinct Chemical Abstracts Service (CAS) numbers and properties. The hydrochloride form often offers enhanced stability and solubility in certain solvents, making it preferable for specific applications.
It is primarily recognized under two main CAS numbers:
Some suppliers may list the hydrochloride as a synonym under the free base's CAS number, so careful verification is essential.[3][5][6]
The compound is also known by several synonyms, including:
-
6-Amino-3-pyridinecarboxaldehyde[3]
A summary of key physicochemical properties is presented below:
| Property | 6-Aminonicotinaldehyde (Free Base) | This compound | Source(s) |
| CAS Number | 69879-22-7 | 1588441-31-9 | [1][2][3] |
| Molecular Formula | C₆H₆N₂O | C₆H₇ClN₂O | [1][3] |
| Molecular Weight | 122.13 g/mol | 158.59 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | Not specified (typically a solid) | [5] |
| Melting Point | 161°C | Not specified | [3][5][7] |
| Boiling Point | 309.0°C at 760 mmHg (Predicted) | Not specified | [3][5] |
| Density | ~1.264 g/cm³ (Predicted) | Not specified | [3][5] |
| Storage | 2–8°C under inert gas (Nitrogen or Argon) | Room temperature | [2][3][4] |
Synthesis and Purification Workflow
The synthesis of 6-Aminonicotinaldehyde is commonly achieved through the reduction of a nitrile precursor, such as 2-amino-5-cyanopyridine. This transformation is a cornerstone reaction in the preparation of pyridine-based aldehydes.
Experimental Protocol: Synthesis from 2-Amino-5-cyanopyridine
This protocol is based on a general procedure for the reduction of a cyanopyridine to its corresponding aldehyde.[5]
Rationale: Lithium aluminum hydride (LAH) is a potent reducing agent capable of converting nitriles to primary amines. However, by carefully controlling the reaction conditions, specifically by maintaining a low temperature (0°C), the reaction can be halted at the intermediate imine stage. Subsequent aqueous workup then hydrolyzes the imine to the desired aldehyde. The low temperature is critical to prevent over-reduction to the amine.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve 2-amino-5-cyanopyridine (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice bath. This step is crucial to control the reactivity of the LAH and prevent over-reduction.
-
Addition of Reducing Agent: Slowly add Lithium Aluminum Hydride (LAH) (2 eq.) portion-wise to the stirred solution, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the mixture at 0°C for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. This safely decomposes any excess LAH and the aluminum complexes formed.
-
Extraction: Add water and extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash with a saturated brine solution to remove residual water. Dry the organic phase over anhydrous sodium sulfate.[5]
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[5]
Core Applications in Drug Discovery and Development
The unique structure of 6-Aminonicotinaldehyde, featuring an aldehyde group for further modification and a 6-aminopyridine core, makes it a valuable scaffold in medicinal chemistry.
Inhibition of Ribonucleotide Reductase
6-Aminonicotinaldehyde is identified as a novel ribonucleotide reductase (RNR) inhibitor.[3] RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair.[3] The inhibition of this enzyme disrupts DNA replication, making it a key target for anticancer therapies.[3] This compound serves as a lead for developing more potent and selective RNR inhibitors.[3]
A Versatile Scaffold for Targeted Inhibitors
The 6-aminopyridine nucleus is a privileged scaffold in drug discovery. Modifications of the aldehyde and amino groups allow for the exploration of vast chemical space to target various enzymes. For example, the related 6-aminonicotinamide core has been extensively explored to develop potent and selective histone deacetylase (HDAC) inhibitors, which are another important class of anti-cancer agents.[8] This highlights the potential of the 6-aminonicotinaldehyde scaffold to be elaborated into diverse classes of enzyme inhibitors.
Safety, Handling, and Experimental Protocols
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
Safety and Hazard Information
6-Aminonicotinaldehyde is classified with the following hazards:
-
H302: Harmful if swallowed.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
It may also be harmful in contact with skin (H312) or if inhaled (H332).[9]
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.
-
P264: Wash skin thoroughly after handling.
-
Use in a well-ventilated area or under a fume hood to prevent dust dispersion.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention if irritation persists.
Storage Protocol
-
Free Base: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8°C.[3][4][5] Keep in a dark place.[4]
-
Hydrochloride Salt: General recommendations suggest storage at room temperature.[2]
-
Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information.
Stock Solution Preparation Protocol
Rationale: Preparing accurate stock solutions is the first step in most biological or chemical assays. The choice of solvent is critical and depends on the compound's solubility and compatibility with the downstream application.
-
Solvent Selection: Based on its structure, solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are likely candidates for creating high-concentration stock solutions. Aqueous buffers may be used for final dilutions, but solubility should be confirmed.
-
Calculation: Calculate the mass of this compound required to achieve the desired molar concentration (e.g., 10 mM).
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
-
Dissolution: Weigh the calculated amount of compound in a suitable vial. Add the selected solvent (e.g., DMSO) and vortex or sonicate gently until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic starting material in the landscape of modern drug discovery. Its utility as a precursor to ribonucleotide reductase inhibitors and its potential as a versatile scaffold for other targeted therapies underscore its importance.[3] Understanding its chemical properties, synthesis, and safe handling is fundamental for researchers aiming to leverage its full potential in developing next-generation therapeutics.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound - this compound Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]
- 3. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 4. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 5. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 6. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Aminonicotinaldehyde Hydrochloride
Abstract
6-Aminonicotinaldehyde, also known as 6-aminopyridine-3-carboxaldehyde, is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1][2] Its utility as a precursor for complex molecular architectures, particularly in the synthesis of kinase inhibitors and as a lead compound for inhibiting ribonucleotide reductase, underscores the need for robust and reproducible synthetic and analytical methodologies.[1][2] This guide provides a comprehensive, in-depth exploration of a field-proven method for the synthesis of 6-Aminonicotinaldehyde, its conversion to the hydrochloride salt, and its thorough characterization using modern analytical techniques. The protocols and causality described herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to confidently produce and validate this critical chemical intermediate.
Introduction
The pyridine scaffold is a privileged structure in pharmaceutical sciences, forming the core of numerous approved drugs.[2] 6-Aminonicotinaldehyde presents a unique combination of functional groups: a primary aromatic amine, a reactive aldehyde, and a pyridine ring. This trifecta of reactivity allows for sequential, regioselective modifications, making it an invaluable starting material for generating diverse compound libraries.[1][3] Specifically, its role as an intermediate in the synthesis of Abemaciclib, a CDK4/6 inhibitor, highlights its industrial relevance.[4]
This guide moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles, the rationale for procedural choices, and the establishment of self-validating protocols to ensure both high purity and unambiguous structural confirmation of the final compound.
Synthesis and Purification
The synthesis of 6-Aminonicotinaldehyde is most effectively achieved via the reduction of a nitrile precursor, followed by in-situ hydrolysis and subsequent conversion to its more stable hydrochloride salt. This route is favored for its high yield and operational simplicity.
Retrosynthetic Analysis & Strategy
The primary synthetic challenge is the selective reduction of a nitrile group to an aldehyde without over-reduction to the corresponding alcohol or amine. A common and effective strategy involves the reduction of an aminocyanopyridine precursor. The choice of reducing agent is critical; a bulky hydride source is required to stop the reduction at the intermediate imine stage, which then readily hydrolyzes to the desired aldehyde upon aqueous workup. Lithium aluminum hydride (LAH) is a suitable, albeit highly reactive, choice for this transformation.[5] The subsequent conversion to the hydrochloride salt enhances the compound's stability and simplifies handling.
References
6-Aminonicotinaldehyde hydrochloride molecular structure and weight
An In-Depth Technical Guide to 6-Aminonicotinaldehyde Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction
6-Aminonicotinaldehyde and its hydrochloride salt are pivotal intermediates in the landscape of medicinal chemistry and drug development. Possessing a unique pyridine core functionalized with both a reactive aldehyde and an amino group, this molecule serves as a versatile scaffold for the synthesis of complex heterocyclic compounds. Its significance is particularly pronounced in the development of targeted therapies, where it has been identified as a novel inhibitor of ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[1][2] This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, tailored for researchers and professionals in the field of drug discovery.
Part 1: Molecular Profile and Physicochemical Properties
6-Aminonicotinaldehyde is systematically named 6-aminopyridine-3-carbaldehyde.[3] The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the pyridine ring, enhancing its stability and solubility in certain solvents.
Molecular Structure
The foundational structure consists of a pyridine ring with an amino group (-NH₂) at the 6-position and a formyl (aldehyde, -CHO) group at the 3-position.
Caption: 2D representation of 6-Aminonicotinaldehyde's core structure.
Quantitative Data Summary
The properties of the free base and its hydrochloride salt differ, primarily in molecular weight and melting point. These distinctions are critical for experimental design, particularly in stoichiometry calculations and reaction condition selection.
| Property | 6-Aminonicotinaldehyde | This compound |
| CAS Number | 69879-22-7[2][3][4][5][6][7][8] | 1588441-31-9[9][10] |
| Molecular Formula | C₆H₆N₂O[3][4][5][6][7][8] | C₆H₇ClN₂O[9] |
| Molecular Weight | 122.12 g/mol [3][5][6] | 158.59 g/mol [9] |
| Appearance | Light yellow powder[8] | - |
| Melting Point | 161 °C[5] | 285-290 °C[9] |
| Boiling Point | 309 °C at 760 mmHg[5] | N/A |
| Storage | 2–8 °C, under inert gas[4] | Room temperature[10] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 6-Aminonicotinaldehyde is a critical process, enabling its availability for further research and development. A common and effective laboratory-scale synthesis involves the reduction of a nitrile.
Synthetic Workflow: Reduction of 2-Amino-5-cyanopyridine
This protocol outlines the conversion of 2-Amino-5-cyanopyridine to 6-Aminonicotinaldehyde using a powerful reducing agent, Lithium Aluminum Hydride (LAH).
Caption: Experimental workflow for the synthesis of 6-Aminonicotinaldehyde.
Step-by-Step Experimental Protocol
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-amino-5-cyanopyridine (1 eq.) in anhydrous tetrahydrofuran (THF).[2]
-
Cooling : Cool the solution to 0 °C using an ice bath. This is crucial as the subsequent reduction with LAH is highly exothermic.
-
Reduction : Slowly add Lithium Aluminum Hydride (2 eq.) portion-wise to the cooled solution.[2] The stoichiometry is key; LAH is a potent, non-selective reducing agent, and careful control prevents over-reduction to the corresponding amine.
-
Reaction : Stir the mixture at 0 °C for approximately 1.5 hours.[2] The progress should be monitored by Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed.
-
Quenching : Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.[2] This step safely neutralizes the excess reactive LAH.
-
Extraction : Add water and extract the product into an organic solvent, such as ethyl acetate, multiple times.[2]
-
Purification : Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[2]
-
Isolation : Filter the drying agent and concentrate the solvent under reduced pressure to yield the final product, 6-Aminonicotinaldehyde.[2]
-
Validation : Confirm the identity and purity of the product using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (HNMR) spectroscopy.[2][8]
Part 3: Applications in Drug Development
The true value of this compound lies in its application as a versatile building block for synthesizing high-value pharmaceutical compounds.
Core Utility: A Scaffold for Kinase Inhibitors
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of kinase inhibitors. 6-Aminonicotinaldehyde provides three key points for diversification, allowing chemists to systematically modify the molecule to optimize target binding, selectivity, and pharmacokinetic properties.
Caption: Diversification points on the 6-Aminonicotinaldehyde scaffold.
-
Aldehyde Group : This functional group is a synthetic linchpin. It readily undergoes reductive amination to introduce a vast array of amine-containing side chains. It can also participate in condensation reactions to build more complex heterocyclic systems.[11]
-
Amino Group : The amino group can be acylated or used in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append different substituents, which can modulate the electronic properties of the ring and interact with the target protein.
-
Ribonucleotide Reductase Inhibition : 6-Aminonicotinaldehyde derivatives have been identified as inhibitors of ribonucleotide reductase.[2] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, making it a prime target for anticancer therapies. By serving as a lead compound, it provides a starting point for developing more potent and selective inhibitors.
Part 4: Safety and Handling
As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
-
Hazard Identification : this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Handling : Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.[12] Wash hands thoroughly after handling.[12]
-
Storage : Store the compound in a tightly sealed container in a cool, dry place.[12] For the free base, storage at 2-8 °C under an inert gas is recommended to maintain stability.[1][4]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, coupled with versatile reactivity, provides a robust platform for the design and synthesis of novel therapeutics, particularly in oncology. Understanding its molecular properties, synthetic pathways, and safety considerations, as detailed in this guide, is essential for harnessing its full potential in the pursuit of next-generation drug discovery.
References
- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 2. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 3. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 5. 6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc [chemsrc.com]
- 6. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]
- 7. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]
- 8. watson-int.com [watson-int.com]
- 9. americanelements.com [americanelements.com]
- 10. This compound - this compound Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Spectroscopic Characterization of 6-Aminonicotinaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 6-Aminonicotinaldehyde hydrochloride (CAS: 1588441-31-9), a key intermediate in pharmaceutical synthesis and a molecule of interest for its potential biological activities. As a ribonucleotide reductase inhibitor, understanding its structural and electronic properties is paramount for its application in drug development and chemical research.[1] This document moves beyond a simple data repository to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis and field-proven insights.
Molecular Structure and Physicochemical Properties
This compound is the salt form of 6-Aminonicotinaldehyde (CAS: 69879-22-7). The hydrochloride salt enhances the compound's stability and solubility in aqueous media, a crucial factor for many biological and chemical applications.
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.59 g/mol | [2] |
| Melting Point | 285-290 °C | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the protonation of the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons compared to its free base.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Shift |
| Aldehyde-H | ~9.70 | s | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group. |
| H-2 | ~8.50 | d | ~2.3 | Deshielded due to its position ortho to the protonated ring nitrogen and meta to the aldehyde. |
| H-4 | ~7.80 | dd | ~8.9, 2.4 | Influenced by both the ortho amino group and the meta aldehyde group. |
| H-5 | ~6.60 | d | ~8.9 | Shielded by the strong electron-donating amino group at the para position. |
| NH₂ | ~7.20 | br s | - | Broad signal due to quadrupole broadening and exchange with residual water. |
| NH⁺ | ~13.5 | br s | - | The proton on the pyridine nitrogen is expected to be highly deshielded and broad. |
Expertise & Experience: The protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, leading to a general downfield shift of the ring protons compared to the free base. The magnitude of this shift is most pronounced for the protons ortho and para to the nitrogen.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon skeleton. The predicted chemical shifts in DMSO-d₆ are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C=O | ~190 | Typical for an aromatic aldehyde carbonyl carbon. |
| C-6 (bearing NH₂) | ~160 | Deshielded due to the attached nitrogen. |
| C-2 | ~150 | Deshielded due to the adjacent protonated nitrogen. |
| C-4 | ~140 | Influenced by the adjacent protonated nitrogen and the aldehyde group. |
| C-3 (bearing CHO) | ~125 | deshielded by the aldehyde group. |
| C-5 | ~110 | Shielded by the electron-donating amino group. |
Trustworthiness: These predicted values are based on established principles of NMR spectroscopy and empirical data for similar substituted pyridines.[4] Experimental verification is recommended for confirmation.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| 3400-3200 | N-H stretch (NH₂) | Medium | Asymmetric and symmetric stretching of the primary amine. |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the pyridine ring. |
| 2800-2700 | Aldehyde C-H stretch | Weak | Often appears as a pair of weak bands (Fermi resonance).[5] |
| ~1680 | C=O stretch (Aldehyde) | Strong | The carbonyl stretch is a strong, sharp absorption. |
| ~1620 | N-H bend (NH₂) | Medium | Scissoring vibration of the primary amine. |
| 1600-1450 | C=C and C=N ring stretch | Medium-Strong | Multiple bands characteristic of the pyridine ring. |
| ~1250 | C-N stretch | Medium | Stretching vibration of the C-NH₂ bond. |
Authoritative Grounding: The formation of the hydrochloride salt will likely lead to the appearance of a broad absorption in the 2500-3000 cm⁻¹ region due to the N⁺-H stretch of the pyridinium ion. This can sometimes overlap with the C-H stretching vibrations.
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal.
-
Sample Scan: Place the sample in the IR beam and acquire the spectrum.
-
Data Processing: The spectrum is typically recorded in the 4000-400 cm⁻¹ range. The background is automatically subtracted by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Predicted Mass Spectrum (Electron Ionization - EI)
For the hydrochloride salt, the analysis is typically performed on the free base after the loss of HCl in the ion source.
-
Molecular Ion (M⁺): m/z = 122. This corresponds to the molecular weight of 6-Aminonicotinaldehyde (C₆H₆N₂O).[6]
-
Major Fragments:
-
m/z = 121 ([M-H]⁺): Loss of a hydrogen atom from the aldehyde group.
-
m/z = 93 ([M-CHO]⁺): Loss of the formyl radical, a common fragmentation pathway for aldehydes.
-
m/z = 66: Further fragmentation of the pyridine ring.
-
Caption: Plausible mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or ESI. For the hydrochloride salt, ESI in positive ion mode would be suitable to observe the protonated molecule [M+H]⁺ at m/z 123.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with established spectroscopic principles and detailed experimental protocols, researchers and drug development professionals are equipped with a robust framework for the structural characterization of this important compound. The provided interpretations and workflows are designed to ensure scientific integrity and facilitate the confident application of this molecule in further research and development.
References
- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 2. americanelements.com [americanelements.com]
- 3. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Synthon: A Technical Guide to the Research Applications of 6-Aminonicotinaldehyde Hydrochloride
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
6-Aminonicotinaldehyde hydrochloride is a pyridin-based organic compound that has emerged as a critical starting material and intermediate in the synthesis of a diverse array of heterocyclic molecules with significant therapeutic potential. Its unique structure, featuring a reactive aldehyde group and an amino group on a pyridine scaffold, offers medicinal chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its utility in the development of novel kinase inhibitors and other targeted therapies. We will delve into its chemical properties, key synthetic transformations, and the biological rationale for its use in contemporary drug discovery programs.
Chemical & Physical Properties
This compound is the hydrochloride salt of 6-aminopyridine-3-carbaldehyde. The hydrochloride form often enhances stability and solubility in certain solvents, making it a convenient starting material for various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 1588441-31-9 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 285-290 °C (for the hydrochloride salt) | [1] |
| Storage | Store at 2-8 °C under an inert atmosphere | [3] |
Core Application: A Gateway to Fused Pyrimidine Kinase Inhibitors
A primary and highly significant application of this compound is its role as a key precursor in the synthesis of fused pyrimidine derivatives, particularly pyrido[3,4-d]pyrimidines. This class of compounds has garnered substantial interest in oncology and immunology due to their ability to modulate the activity of critical cellular signaling pathways. The inherent reactivity of the aldehyde and amino groups on the 6-aminonicotinaldehyde scaffold allows for efficient cyclocondensation reactions to build the fused ring system.
Targeting the Cell Cycle: Synthesis of CDK4/6 Inhibitors
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 to the S phase. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Consequently, inhibitors of CDK4/6 have emerged as a cornerstone of therapy for certain types of breast cancer. Pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective CDK4/6 inhibitors.
Signaling Pathway: The CDK4/6-Cyclin D-Rb Axis
The diagram below illustrates the canonical CDK4/6 signaling pathway. Mitogenic signals lead to the expression of Cyclin D, which complexes with and activates CDK4/6. The active CDK4/6-Cyclin D complex then phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for DNA replication and progression into the S phase of the cell cycle. CDK4/6 inhibitors block the phosphorylation of Rb, thereby inducing G1 cell cycle arrest.
Caption: The CDK4/6 signaling pathway and the point of intervention for pyrido[3,4-d]pyrimidine-based inhibitors.
Modulating the Tumor Microenvironment: CXCR2 Antagonism
The chemokine receptor CXCR2 and its ligands play a crucial role in the tumor microenvironment by promoting angiogenesis and recruiting immunosuppressive myeloid-derived suppressor cells (MDSCs). Antagonism of CXCR2 is therefore an attractive therapeutic strategy to inhibit tumor growth and enhance anti-tumor immunity. Pyrido[3,4-d]pyrimidines have also been explored as antagonists of the CXCR2 receptor.
Signaling Pathway: CXCR2-Mediated Signaling
Upon binding of its chemokine ligands (e.g., CXCL1, CXCL8), CXCR2, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades, including the PI3K/Akt, PLC/PKC, and MAPK/Erk pathways. These pathways collectively promote cell survival, proliferation, and migration.
Caption: Simplified CXCR2 signaling pathway and the mechanism of action for pyrido[3,4-d]pyrimidine antagonists.
Experimental Protocols: Synthesis of a Pyrido[3,4-d]pyrimidine Core
The following is a representative, multi-step protocol for the synthesis of a 2-amino-pyrido[3,4-d]pyrimidine scaffold, a common core structure for CDK4/6 and CXCR2 inhibitors. This protocol begins with the free base, 6-aminonicotinaldehyde, which can be prepared from its hydrochloride salt.
Workflow Overview
Caption: General workflow for the synthesis of the pyrido[3,4-d]pyrimidine core from this compound.
Step 1: Preparation of 6-Aminonicotinaldehyde (Free Base)
Rationale: The hydrochloride salt is first converted to the free base to ensure the amino group is sufficiently nucleophilic for the subsequent cyclization reaction. This is a standard acid-base neutralization.
Materials:
-
This compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolve this compound in deionized water.
-
Transfer the solution to a separatory funnel and slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8), as confirmed by pH paper.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-aminonicotinaldehyde as a solid.
Step 2: Synthesis of 2-Aminopyrido[3,4-d]pyrimidine
Rationale: This key step involves the cyclocondensation of the bifunctional 6-aminonicotinaldehyde with guanidine. The amino group of the pyridine attacks one of the amino groups of guanidine, and the aldehyde reacts with another amino group of guanidine, followed by cyclization and aromatization to form the fused pyrimidine ring. An oxidizing agent is often used to facilitate the final aromatization step.
Materials:
-
6-Aminonicotinaldehyde
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Potassium permanganate (KMnO₄) or other suitable oxidant
-
Round-bottom flask with reflux condenser, magnetic stirrer with heating
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir for 30 minutes at room temperature to generate free guanidine in situ.
-
Add 6-aminonicotinaldehyde to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture slightly and add an oxidizing agent (e.g., potassium permanganate) portion-wise to facilitate aromatization.
-
After the oxidation is complete (as monitored by TLC), cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-aminopyrido[3,4-d]pyrimidine.
Biological Activity of Pyrido[3,4-d]pyrimidine Derivatives
The pyrido[3,4-d]pyrimidine scaffold, synthesized from this compound, has been elaborated to produce compounds with potent biological activity. The following table summarizes representative inhibitory concentrations (IC₅₀) for derivatives against various cancer cell lines, demonstrating the therapeutic potential of this chemical class.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 30 | MGC803 (Gastric Cancer) | 0.59 | [4] |
| Compound 52 | HepG-2 (Liver Cancer) | 0.3 | [5] |
| Compound 55 | HepG-2 (Liver Cancer) | 0.3 | [5] |
| Compound 63 | PC-3 (Prostate Cancer) | 1.54 | [5] |
| Compound 63 | A-549 (Lung Cancer) | 3.36 | [5] |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of pyrido[3,4-d]pyrimidine derivatives. These compounds have demonstrated significant potential as inhibitors of key cancer-related targets such as CDK4/6 and CXCR2. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely continue to leverage this compound to explore new fused heterocyclic systems and to develop next-generation targeted therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Aminonicotinaldehyde Hydrochloride: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Aminonicotinaldehyde hydrochloride, a pivotal pyridine derivative that has garnered significant interest in medicinal chemistry and drug development. We will delve into its discovery, historical context, chemical properties, synthesis methodologies, and its evolving role as a versatile building block and bioactive molecule.
Core Chemical Identity and Properties
6-Aminonicotinaldehyde, also known as 6-aminopyridine-3-carboxaldehyde, is an organic compound featuring a pyridine ring substituted with an amino group and a formyl (aldehyde) group.[1][2] The hydrochloride salt enhances its stability and solubility, making it more amenable for use in various chemical reactions and biological assays.
| Property | Value | Source |
| CAS Number | 69879-22-7 (free base), 1588441-31-9 (hydrochloride) | [3][4] |
| Molecular Formula | C₆H₆N₂O (free base), C₆H₇ClN₂O (hydrochloride) | [1][4] |
| Molecular Weight | 122.13 g/mol (free base), 158.59 g/mol (hydrochloride) | [3][4] |
| Melting Point | 161°C (free base) | [1][5] |
| Appearance | Light yellow powder | [6] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [7] |
The Genesis of a Versatile Intermediate: Discovery and Historical Context
While the specific historical details of the initial synthesis of 6-Aminonicotinaldehyde are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry. Pyridine and its derivatives have long been a cornerstone in the development of pharmaceuticals and agrochemicals. The unique electronic properties of the pyridine ring, coupled with the reactivity of the amino and aldehyde functional groups, positioned 6-Aminonicotinaldehyde as a valuable intermediate for constructing more complex molecular architectures. Its utility has been particularly recognized in the synthesis of heterocyclic compounds, which are a prominent feature in many drug candidates.
Synthesis and Manufacturing: A Practical Approach
The preparation of 6-Aminonicotinaldehyde is achievable through various synthetic routes. A commonly employed method involves the reduction of a nitrile precursor, 2-amino-5-cyanopyridine.[8]
Experimental Protocol: Synthesis from 2-Amino-5-cyanopyridine[8]
Objective: To synthesize 6-Aminonicotinaldehyde via the reduction of 2-amino-5-cyanopyridine.
Materials:
-
2-amino-5-cyanopyridine
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium sulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Standard laboratory glassware and work-up equipment
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-cyanopyridine (1 equivalent) in anhydrous THF.
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add lithium aluminum hydride (2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for approximately 1.5 hours. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of sodium sulfate.
-
Work-up: Add water to the reaction mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The resulting 6-Aminonicotinaldehyde can be further purified by techniques such as column chromatography to afford the final product as a yellow oil.
Visualizing the Workflow:
Caption: Synthetic workflow for 6-Aminonicotinaldehyde.
Mechanism of Action and Biological Significance
6-Aminonicotinaldehyde has been identified as a novel ribonucleotide reductase inhibitor.[8][9] Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting this enzyme, 6-Aminonicotinaldehyde can disrupt these vital cellular processes, making it a compound of interest for therapeutic applications, particularly in oncology.[9] It belongs to the class of metal-binding site affecting ribonucleotide inhibitors.[8][9]
Signaling Pathway Implication:
Caption: Inhibition of Ribonucleotide Reductase.
Applications in Research and Drug Development
The utility of this compound extends across various stages of the drug discovery and development pipeline.
-
Lead Compound for Drug Development: Its inherent ability to inhibit ribonucleotide reductase makes it a valuable lead compound for the design and synthesis of new therapeutic agents targeting this enzyme.[9]
-
Intermediate in Pharmaceutical Synthesis: 6-Aminonicotinaldehyde serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is a known impurity in the manufacturing of Abemaciclib, a CDK4/6 inhibitor used in cancer therapy.[1] It is also used as an intermediate in the synthesis of Pomacini.[6]
-
Tool for Chemical Biology: As a research compound, it is employed in the study of metal-binding interactions and in the synthesis of novel organic molecules to explore new chemical reactions and properties.[9]
-
Synthesis of N-Heterocyclic Compounds: Its structure is ideal for the construction of a wide array of N-heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[10]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Aminonicotinaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[5][11]
Hazard Statements: [5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [5]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound has established itself as a compound of significant value to the scientific community. Its journey from a versatile chemical intermediate to a molecule with recognized biological activity underscores the importance of fundamental chemical synthesis in driving innovation in drug discovery and materials science. As research continues to uncover the full potential of pyridine-based scaffolds, this compound is poised to remain a key player in the development of novel therapeutics and functional materials.
References
- 1. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]
- 2. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. watson-int.com [watson-int.com]
- 7. 6-Aminonicotinaldehyde | 69879-22-7 [sigmaaldrich.com]
- 8. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 9. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 10. nbinno.com [nbinno.com]
- 11. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Foundations and In-Silico Analysis of 6-Aminonicotinaldehyde Hydrochloride: A Guide for Drug Discovery Professionals
This technical guide provides a comprehensive theoretical examination of 6-aminonicotinaldehyde hydrochloride, a promising heterocyclic compound with potential applications in medicinal chemistry. For researchers, scientists, and drug development professionals, this document elucidates the molecule's structural, electronic, and spectroscopic properties through advanced computational methodologies. By synthesizing data from analogous systems and established theoretical principles, this guide offers a robust framework for understanding and predicting the behavior of this compound, thereby accelerating its potential development as a therapeutic agent.
Introduction: The Therapeutic Potential of Aminopyridine Aldehydes
6-Aminonicotinaldehyde, and its hydrochloride salt (CAS 1588441-31-9), belong to the aminopyridine class of heterocyclic compounds.[1] This family of molecules has garnered significant interest in drug discovery due to their diverse pharmacological activities. Notably, derivatives of aminopyridine aldehydes have been identified as inhibitors of ribonucleotide reductase (RR), a critical enzyme in the DNA synthesis pathway and a well-established target for anticancer therapies.[2][3] The presence of both a nucleophilic amino group and an electrophilic aldehyde group on the pyridine ring suggests a rich chemical reactivity and the potential for specific interactions with biological macromolecules.
This guide will delve into the theoretical underpinnings of this compound's structure and function. We will explore its molecular geometry, electronic landscape, and spectroscopic signatures using quantum chemical calculations. Furthermore, we will present a framework for investigating its interaction with its putative biological target, ribonucleotide reductase, through molecular docking simulations.
Molecular Structure and Conformational Analysis
A fundamental understanding of a molecule's three-dimensional structure is paramount in predicting its chemical behavior and biological activity. For this compound, theoretical methods provide a powerful means to determine its most stable conformation and to understand the energetic landscape of its various rotational isomers (rotamers).
Computational Methodology
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for studying organic molecules of this size. A typical workflow for geometry optimization and conformational analysis is outlined below.
Experimental Protocol: Geometry Optimization and Conformational Analysis
-
Initial Structure Generation: A 2D sketch of 6-aminonicotinaldehyde is created and converted to a 3D structure using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This is particularly important for the orientation of the aldehyde and amino groups relative to the pyridine ring.
-
Geometry Optimization: The identified conformers are then subjected to full geometry optimization using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). The hydrochloride form is modeled by adding a proton to the most likely basic site, predicted to be the pyridine nitrogen.
-
Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.
Predicted Molecular Geometry
Based on studies of analogous pyridine aldehydes, the pyridine ring is expected to be planar. The primary conformational flexibility arises from the rotation of the C-C bond connecting the aldehyde group to the ring and the C-N bond of the amino group. The protonation of the pyridine nitrogen in the hydrochloride salt will influence the electronic distribution and may affect the preferred conformations of the substituents.
Table 1: Predicted Key Geometric Parameters of 6-Aminonicotinaldehyde (Free Base) based on DFT Calculations of Similar Molecules.
| Parameter | Predicted Value (Å or °) | Rationale |
| C-C (ring-aldehyde) | ~1.48 | Single bond with partial double bond character. |
| C=O | ~1.22 | Typical carbonyl bond length. |
| C-N (ring-amino) | ~1.37 | Partial double bond character due to resonance. |
| Dihedral Angle (N-C-C-H) | ~0° or 180° | Planar or anti-planar orientation is expected to be favored. |
Electronic Properties and Chemical Reactivity
The electronic structure of this compound dictates its reactivity and its potential to interact with biological targets. Key electronic properties can be elucidated through computational analysis.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating these are the likely sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be centered on the electron-deficient aldehyde group and the pyridine ring, suggesting these are the probable sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group hydrogens and the aldehydic proton. The protonated pyridine nitrogen would be a prominent region of positive potential.
Theoretical Spectroscopic Analysis
Vibrational Spectroscopy (IR and Raman)
Theoretical frequency calculations can predict the infrared (IR) and Raman spectra. The vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectra.
Table 2: Predicted Prominent Vibrational Frequencies for 6-Aminonicotinaldehyde.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (amino) | 3300-3500 | Medium-Strong (IR) |
| C-H Stretch (aromatic) | 3000-3100 | Medium (IR, Raman) |
| C=O Stretch (aldehyde) | 1680-1700 | Strong (IR) |
| C=N, C=C Stretch (ring) | 1550-1650 | Medium-Strong (IR, Raman) |
| C-N Stretch (amino) | 1250-1350 | Medium (IR) |
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard, can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.
Potential as a Ribonucleotide Reductase Inhibitor: A Molecular Docking Perspective
The reported activity of aminopyridine derivatives as ribonucleotide reductase inhibitors suggests that 6-aminonicotinaldehyde may bind to this enzyme.[2][3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.
Ribonucleotide Reductase as a Target
Ribonucleotide reductase is composed of two subunits, R1 and R2.[7] The R2 subunit contains a di-iron center and a tyrosyl free radical essential for catalysis.[7] Many inhibitors of this class target the R2 subunit, often by chelating the iron ions.[2]
Molecular Docking Protocol
A hypothetical molecular docking study can be designed to investigate the binding of 6-aminonicotinaldehyde to the active site of the R2 subunit of human ribonucleotide reductase.
Experimental Protocol: Molecular Docking
-
Receptor Preparation: The crystal structure of the human ribonucleotide reductase R2 subunit is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The optimized 3D structure of 6-aminonicotinaldehyde (in its likely protonation state at physiological pH) is prepared by assigning partial charges and defining rotatable bonds.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock the ligand into the defined active site of the receptor. The active site can be defined based on the location of the di-iron center and the tyrosyl radical.
-
Analysis of Results: The resulting docking poses are analyzed based on their binding energy and interactions with the active site residues. Key interactions to look for include hydrogen bonds, and coordination with the iron atoms.
Hypothetical Binding Mode
Based on the structure of 6-aminonicotinaldehyde, it is plausible that the amino group and the pyridine nitrogen could act as chelating agents for the iron ions in the active site of ribonucleotide reductase. The aldehyde group could form hydrogen bonds with nearby amino acid residues. Such a binding mode would stabilize the ligand in the active site and disrupt the catalytic activity of the enzyme. This is a common mechanism for α-(N)-heterocyclic carboxaldehyde thiosemicarbazones, a related class of ribonucleotide reductase inhibitors.[2]
Conclusion and Future Directions
This technical guide has provided a theoretical framework for understanding the chemical and physical properties of this compound. Through the application of computational methodologies such as DFT and molecular docking, we have outlined how to predict its molecular structure, electronic properties, spectroscopic signatures, and potential mode of action as a ribonucleotide reductase inhibitor.
While this guide is based on established theoretical principles and data from analogous compounds, further experimental validation is crucial. The synthesis and comprehensive spectroscopic characterization (NMR, IR, UV-Vis, and Mass Spectrometry) of this compound would provide the necessary data to refine and validate the theoretical models presented here. Furthermore, in vitro enzyme inhibition assays and co-crystallization studies would be invaluable in confirming its biological activity and elucidating its precise binding mechanism.
The insights gained from such a combined theoretical and experimental approach will undoubtedly accelerate the rational design and development of novel aminopyridine-based therapeutic agents.
References
- 1. americanelements.com [americanelements.com]
- 2. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 4. 6-Aminonicotinaldehyde(69879-22-7) 1H NMR spectrum [chemicalbook.com]
- 5. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. 69879-22-7 | 6-Aminonicotinaldehyde | Abemaciclib Related | Ambeed.com [ambeed.com]
- 7. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Role of 6-Aminonicotinaldehyde Hydrochloride in Modern Organic Synthesis
Introduction: Unveiling a Key Heterocyclic Building Block
6-Aminonicotinaldehyde, and its more stable hydrochloride salt, has emerged as a pivotal precursor in the landscape of organic synthesis, particularly for constructing complex heterocyclic scaffolds.[1] Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde on a pyridine ring, offers a versatile platform for a multitude of chemical transformations. This application note provides an in-depth exploration of the utility of 6-aminonicotinaldehyde hydrochloride in key synthetic protocols, offering field-proven insights and detailed methodologies for researchers and professionals in drug discovery and material science. The inherent reactivity of this molecule makes it a valuable starting material for the synthesis of various nitrogen-containing heterocycles, which are prominent motifs in many biologically active compounds.[2]
Core Applications in Heterocyclic Synthesis
The strategic placement of the amino and aldehyde functionalities in this compound facilitates its participation in a variety of powerful cyclization reactions. This guide will focus on three cornerstone applications: Schiff Base Formation, the Pictet-Spengler reaction for β-carboline and tetrahydroisoquinoline synthesis, and the Friedländer Annulation for the construction of quinoline derivatives.
Schiff Base Formation: The Gateway to Imines and Beyond
The condensation of the primary amino group of 6-aminonicotinaldehyde with a carbonyl compound, or the reaction of its aldehyde group with a primary amine, readily forms a Schiff base (imine).[3] This reaction is often the initial step in more complex reaction sequences and is crucial for introducing molecular diversity. Schiff bases derived from this precursor are not only stable intermediates but also exhibit a range of biological activities themselves.[4]
Protocol 1: General Synthesis of a Schiff Base from this compound and Aniline
This protocol outlines a standard procedure for the synthesis of an imine from this compound and aniline, a common reaction partner.
Materials:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Triethylamine (for hydrochloride salt neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, suspend this compound (1.59 g, 10 mmol) in absolute ethanol (40 mL).
-
Neutralization: Add triethylamine (1.4 mL, 10 mmol) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature.
-
Amine Addition: To this mixture, add aniline (0.93 g, 10 mmol) dropwise while stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the precipitate by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a dichloromethane/hexane mixture.
-
Characterization: Dry the purified Schiff base in a vacuum oven. Determine the melting point and characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Physicochemical Data for a Representative Schiff Base:
| Schiff Base Derivative (Amine used) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| Aniline | C₁₂H₁₁N₃ | 197.24 | 85-95 | 135-138 | Yellow solid |
Causality Behind Experimental Choices:
-
Neutralization: The use of triethylamine is crucial to deprotonate the hydrochloride salt, making the 6-amino group sufficiently nucleophilic to react with the carbonyl group of another molecule or, in this case, to allow the aldehyde to react with aniline.
-
Catalysis: The addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[3]
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step, which is the rate-limiting step in imine formation.
The Pictet-Spengler Reaction: A Gateway to β-Carbolines and Tetrahydroisoquinolines
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new six-membered ring by the reaction of a β-arylethylamine with an aldehyde or ketone.[5] While direct protocols with 6-aminonicotinaldehyde are not extensively reported, its structure makes it an ideal aldehyde component for reaction with tryptamine or phenylethylamine derivatives to synthesize β-carbolines and tetrahydroisoquinolines, respectively. These scaffolds are present in numerous alkaloids and pharmacologically active compounds.[6]
Protocol 2: Synthesis of a Tetrahydro-β-carboline Derivative via a Pictet-Spengler Reaction
This representative protocol describes the synthesis of a tetrahydro-β-carboline derivative using this compound and tryptamine.
Materials:
-
This compound
-
Tryptamine
-
Methanol
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Round-bottom flask
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve tryptamine (1.60 g, 10 mmol) and this compound (1.59 g, 10 mmol) in methanol (50 mL).
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (0.1 mL) or a few drops of concentrated hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 50-60 °C for 4-8 hours to expedite the reaction. Monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate as its hydrochloride or trifluoroacetate salt. If so, collect the solid by filtration. If not, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualization of the Pictet-Spengler Reaction Workflow:
Caption: Workflow for the Pictet-Spengler synthesis of a tetrahydro-β-carboline.
The Friedländer Annulation: Constructing Quinolines
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, leading to the formation of a quinoline ring system.[7] 6-Aminonicotinaldehyde, being an ortho-aminoaryl aldehyde, is an excellent substrate for this reaction. This method provides a straightforward route to substituted quinolines, which are prevalent in pharmaceuticals and functional materials.
Protocol 3: Synthesis of a Substituted Quinoline via Friedländer Annulation
This protocol describes a general procedure for the synthesis of a quinoline derivative from this compound and a ketone with an α-methylene group, such as cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Ethanol
-
Potassium hydroxide (KOH) or another suitable base
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Reactant and Catalyst Preparation: In a round-bottom flask, dissolve this compound (1.59 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in ethanol (30 mL).
-
Base Addition: Add a catalytic amount of a base, such as potassium hydroxide (0.11 g, 2 mmol).
-
Reaction: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualization of the Friedländer Annulation Mechanism:
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the synthesis of a diverse array of heterocyclic compounds. The protocols detailed herein for Schiff base formation, the Pictet-Spengler reaction, and the Friedländer annulation provide a solid foundation for researchers to explore the rich chemistry of this valuable precursor. The continued exploration of its reactivity is expected to lead to the discovery of novel molecules with significant potential in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Aminonicotinaldehyde Hydrochloride as a Versatile Building Block in Synthetic and Medicinal Chemistry
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 6-Aminonicotinaldehyde hydrochloride. This versatile pyridine-based building block serves as a cornerstone for the synthesis of diverse, high-value heterocyclic scaffolds. We will move beyond simple procedural lists to explore the chemical rationale behind its use, providing detailed, field-tested protocols and analytical benchmarks to ensure reproducible and successful outcomes.
Core Concepts: Physicochemical Profile and Reactivity
6-Aminonicotinaldehyde, often supplied as its more stable hydrochloride salt, is a bifunctional molecule featuring a nucleophilic amino group and an electrophilic aldehyde on a pyridine core.[1][2] This unique arrangement of functional groups dictates its reactivity and makes it a powerful intermediate in drug discovery.[1]
The electron-donating amino group at the 6-position influences the electronic properties of the pyridine ring and the reactivity of the aldehyde at the 3-position. This electronic push makes the aldehyde susceptible to a wide range of nucleophilic attacks and condensation reactions, which are central to its utility.
Table 1: Physicochemical and Safety Data for 6-Aminonicotinaldehyde and its Hydrochloride Salt
| Property | 6-Aminonicotinaldehyde | This compound | Source(s) |
| CAS Number | 69879-22-7 | 1588441-31-9 | [3][4] |
| Molecular Formula | C₆H₆N₂O | C₆H₇ClN₂O | [3][4] |
| Molecular Weight | 122.12 g/mol | 158.59 g/mol | [3][4] |
| Appearance | Solid | Solid | |
| Melting Point | 161 °C | Not available | [1] |
| Storage | 2-8°C, under inert atmosphere, protect from light | 2-8°C, under inert atmosphere, keep in dark place | [5][6] |
| Key Hazards | Skin Irritant (H315), Serious Eye Irritant (H319) | Not explicitly classified, handle with care | [3][7] |
Strategic Applications in Synthesis
The primary value of 6-aminonicotinaldehyde lies in its ability to serve as a launching point for constructing complex molecular architectures, particularly those targeting protein kinases and ribonucleotide reductase.[1][8] The aldehyde function is a synthetic linchpin, enabling transformations such as reductive amination, condensation reactions, and multicomponent reactions.[8]
Caption: Synthetic workflow using 6-Aminonicotinaldehyde.
Application 1: Synthesis of Kinase Inhibitor Scaffolds via Reductive Amination
Rationale: Reductive amination is one of the most robust methods for C-N bond formation in medicinal chemistry. Using 6-aminonicotinaldehyde, this reaction provides direct access to a diverse library of 2-amino-5-((arylamino)methyl)pyridines. This scaffold is designed to interact with the ATP-binding site of kinases, where the aminopyridine moiety can form critical hydrogen bonds with the hinge region.[9]
Detailed Protocol:
-
Schiff Base Formation:
-
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in anhydrous methanol (0.4 M), add triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Add 3Å molecular sieves or a catalytic amount of acetic acid to promote imine formation.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS for the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours until the intermediate imine is fully consumed (as monitored by TLC/LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary or tertiary amine.
-
Table 2: Hypothetical Kinase Inhibitor Data from Reductive Amination Products
| Compound ID | R-Group (from R-NH₂) | Target Kinase | IC₅₀ (nM) (Hypothetical) |
| K-101 | 4-fluoroaniline | Aurora A | 150 |
| K-102 | 3-chloroaniline | VEGFR2 | 95 |
| K-103 | Cyclopropylamine | JAK2 | 210 |
| K-104 | Morpholine | PI3Kα | 350 |
Application 2: Assembly of Pyrimidine Cores via Condensation-Cyclization
Rationale: The 2-aminopyrimidine scaffold is a privileged structure found in numerous FDA-approved kinase inhibitors, including Imatinib and Ponatinib.[10][11] This protocol outlines a reliable two-step sequence starting from 6-aminonicotinaldehyde to construct a highly functionalized aminopyrimidine core, ideal for further elaboration in a drug discovery program.[8]
Caption: Two-step synthesis of a pyrimidine kinase scaffold.
Detailed Protocol:
Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-aminopyridin-3-yl)prop-2-en-1-one (Enaminone Intermediate)
-
Reaction Setup: In a round-bottom flask, dissolve 6-aminonicotinaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Reaction Execution: Heat the mixture to 80 °C and stir for 4 hours. Monitor progress by TLC, observing the formation of a more polar, UV-active spot.[8]
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into an equal volume of ice-cold water. The product will often precipitate.[8]
-
Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the enaminone intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of 2-Amino-4-(6-aminopyridin-3-yl)pyrimidine
-
Reaction Setup: To a solution of the enaminone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and powdered sodium hydroxide (2.0 eq).[8]
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 125 °C) for 8-12 hours. Monitor by TLC or LC-MS for the disappearance of the enaminone.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water.
-
Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-(6-aminopyridin-3-yl)pyrimidine product.
Analytical Characterization: A Self-Validating System
Confirmation of product identity and purity is paramount. The following data provides a reference for the characterization of 6-aminonicotinaldehyde and its derivatives.
Table 3: Representative Analytical Data
| Compound | Analysis Type | Expected Key Signals / Data | Source(s) |
| 6-Aminonicotinaldehyde | ¹H NMR | Signals corresponding to aldehyde proton (~9.5-10 ppm), aromatic protons, and amine protons. | [12] |
| LC-MS (ESI+) | [M+H]⁺ calculated for C₆H₆N₂O: 123.05. Found: 123. | [13] | |
| Reductive Amination Product | ¹H NMR | Disappearance of the aldehyde proton signal (~9.5-10 ppm). Appearance of a new methylene signal (benzylic protons) typically between 3.5-4.5 ppm. | General Knowledge |
| LC-MS (ESI+) | [M+H]⁺ corresponding to the mass of the aldehyde + amine - H₂O. | General Knowledge | |
| Pyrimidine Product | ¹H NMR | Appearance of new aromatic signals characteristic of the pyrimidine ring. | General Knowledge |
| LC-MS (ESI+) | [M+H]⁺ corresponding to the final cyclized product. | General Knowledge |
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. 6-Aminonicotinaldehyde and its hydrochloride salt must be handled with appropriate care.[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.[7]
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[7]
-
-
Storage: Keep the container tightly closed in a refrigerator (2-8 °C). Store under an inert gas (e.g., nitrogen or argon) to prevent degradation.[5][7]
Conclusion
This compound is a high-potential building block for synthetic and medicinal chemists. Its defined reactivity allows for the strategic and efficient construction of diverse molecular scaffolds relevant to modern drug discovery, particularly in the realm of kinase inhibitors. The protocols and data presented herein provide a robust framework for leveraging this reagent to its full potential, enabling the rapid advancement of research and development objectives.
References
- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 2. 6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc [chemsrc.com]
- 3. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. 1588441-31-9|this compound|BLD Pharm [bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Aminonicotinaldehyde(69879-22-7) 1H NMR [m.chemicalbook.com]
- 13. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
The Versatile Precursor: 6-Aminonicotinaldehyde Hydrochloride in the Synthesis of Novel Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 6-aminonicotinaldehyde hydrochloride as a pivotal precursor for the synthesis of a diverse array of heterocyclic compounds. This versatile building block, possessing both a nucleophilic amino group and an electrophilic aldehyde functionality on a pyridine scaffold, offers a unique platform for the construction of fused ring systems of significant interest in medicinal chemistry and drug discovery. This document outlines the core chemical principles, detailed experimental protocols, and the causality behind methodological choices for the synthesis of key heterocyclic families, including pyridopyrimidines and 1,6-naphthyridines. Intended for researchers, scientists, and drug development professionals, this guide aims to be a comprehensive resource for leveraging the synthetic potential of this compound.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1] Among the myriad of synthons available to chemists, 6-aminonicotinaldehyde, often utilized as its more stable hydrochloride salt, stands out as a particularly valuable precursor.[2] Its structure, featuring a 2-amino-5-formylpyridine core, presents a unique convergence of reactive sites that can be strategically exploited to construct complex molecular architectures.
The amino group at the 6-position of the pyridine ring acts as a potent nucleophile, while the aldehyde group at the 3-position is an electrophilic handle. This ortho-relationship of the amino and aldehyde functionalities is key to its utility in annulation reactions, where the formation of a new ring fused to the initial pyridine core is the desired outcome. Furthermore, the pyridine nitrogen imparts specific electronic properties and potential hydrogen bonding capabilities to the final heterocyclic products, often influencing their biological activity.
This guide will delve into specific applications of this compound in the synthesis of high-value heterocyclic systems, providing not just procedural steps, but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Chemical Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Appearance | Typically a solid | N/A |
| Melting Point | 285-290 °C (for the hydrochloride salt) | [3] |
| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C | [2] |
Handling Considerations: this compound is a stable salt, which is often preferred over the free base for its enhanced stability and ease of handling. However, prior to its use in certain reactions, it may be necessary to liberate the free amine. This is typically achieved by treatment with a suitable base, such as sodium bicarbonate or triethylamine, in the reaction mixture. It is crucial to consider the compatibility of the chosen base with other reagents in the planned synthesis.
Application in the Synthesis of Fused Pyrimidines: Pyridopyrimidines
Pyridopyrimidines are a class of bicyclic heterocycles that exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The inherent structure of 6-aminonicotinaldehyde makes it an ideal starting material for the construction of the pyrido[2,3-d]pyrimidine scaffold.
Rationale and Mechanistic Insight
The synthesis of pyridopyrimidines from 6-aminonicotinaldehyde typically involves a condensation reaction with a compound containing a reactive "N-C-N" fragment, such as guanidine or thiourea. The reaction proceeds through an initial condensation of the aldehyde with one of the amino groups of the reagent, followed by an intramolecular cyclization and subsequent aromatization.
Caption: Synthesis of Pyridopyrimidines.
The choice of base is critical; it must be strong enough to deprotonate the hydrochloride salt and facilitate the condensation, but not so strong as to cause unwanted side reactions. The reaction is often carried out in a protic solvent like ethanol or isopropanol to facilitate the solubility of the reagents and intermediates.
Detailed Experimental Protocol: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine
This protocol describes a representative synthesis of a diaminopyridopyrimidine derivative, a scaffold of interest in medicinal chemistry.
Materials:
-
This compound
-
Guanidine hydrochloride[4]
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reagent Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol (40 mL) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: To the stirred solution, add this compound (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 6-12 hours.
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.
-
The product may precipitate from the solution. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 2,4-diaminopyrido[2,3-d]pyrimidine.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of 1,6-Naphthyridines
1,6-Naphthyridines are another important class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities.[5][6] The Friedländer annulation is a classic and effective method for the synthesis of quinolines and their aza-analogs, such as naphthyridines.
Rationale and Mechanistic Insight: The Friedländer Annulation
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[1] In the context of 6-aminonicotinaldehyde, the pyridine ring acts as the o-aminoaryl aldehyde component. The reaction is typically catalyzed by either an acid or a base.
Caption: Friedländer Annulation Pathway.
The choice of the active methylene compound dictates the substitution pattern on the newly formed ring of the 1,6-naphthyridine. Common examples include ketones, β-ketoesters, and malononitrile. The use of a base catalyst, such as potassium hydroxide or piperidine, facilitates the initial aldol-type condensation.
Detailed Experimental Protocol: Synthesis of a Substituted 1,6-Naphthyridine
This protocol provides a general procedure for the synthesis of a 1,6-naphthyridine derivative via the Friedländer annulation.
Materials:
-
This compound
-
An active methylene compound (e.g., ethyl acetoacetate)
-
Potassium hydroxide or another suitable base
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 equivalent) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 equivalents) in ethanol (25 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as a few pellets of potassium hydroxide or a few drops of piperidine. The hydrochloride salt will be neutralized in situ.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction's progress by TLC.
-
Work-up and Purification:
-
Upon completion, pour the reaction mixture into cold water.
-
The product may precipitate and can be collected by filtration.
-
If the product remains in solution, extract it with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,6-naphthyridine derivative.
-
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its unique bifunctional nature allows for the efficient construction of fused ring systems, such as pyridopyrimidines and 1,6-naphthyridines, which are of significant interest in the field of drug discovery. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this important building block.
Future research in this area will likely focus on the development of novel multicomponent reactions utilizing this compound to generate molecular diversity in a more atom-economical and efficient manner. Furthermore, the exploration of new catalytic systems, including organocatalysis and transition-metal catalysis, will undoubtedly expand the scope of transformations possible with this precursor, leading to the discovery of novel heterocyclic scaffolds with unique biological properties.
References
The Strategic Utility of 6-Aminonicotinaldehyde Hydrochloride in Modern Medicinal Chemistry
Introduction: Unveiling a Versatile Pyridine Scaffold
In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activities is paramount. Among the myriad of heterocyclic building blocks, pyridine scaffolds hold a privileged position due to their prevalence in numerous FDA-approved drugs and clinical candidates. 6-Aminonicotinaldehyde hydrochloride, a bifunctional pyridine derivative, has emerged as a strategic and versatile starting material for the synthesis of a diverse array of bioactive compounds. Its unique arrangement of an amino group and an aldehyde function on the pyridine ring provides a rich platform for a multitude of chemical transformations, enabling the construction of complex heterocyclic systems with significant therapeutic potential. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of kinase inhibitors, explore key synthetic transformations with detailed protocols, and provide insights into the biological significance of the resulting molecular entities.
Core Attributes and Synthetic Versatility
This compound (also known as 6-amino-3-pyridinecarboxaldehyde hydrochloride) is a stable, crystalline solid that serves as a readily available and reactive intermediate. The hydrochloride salt form enhances its stability and handling properties. The molecule's synthetic utility is primarily derived from the orthogonal reactivity of its two functional groups:
-
The Aldehyde Group: This electrophilic center is a prime site for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in nucleophilic additions, condensations, and reductive aminations, providing a gateway to introduce molecular diversity.
-
The Amino Group: The nucleophilic amino group can be acylated, alkylated, or, more strategically, can participate in cyclization reactions to form fused heterocyclic systems. Its position ortho to the ring nitrogen and meta to the aldehyde allows for the construction of unique ring systems like pyridopyrimidines.
This dual functionality allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial aspect in the systematic exploration of structure-activity relationships (SAR) during lead optimization.
Application in the Synthesis of Kinase Inhibitors: A Case Study of Abemaciclib
One of the most significant applications of 6-Aminonicotinaldehyde is in the synthesis of cyclin-dependent kinase (CDK) inhibitors, a class of targeted anticancer agents.[1] A prominent example is Abemaciclib (Verzenio®) , a selective inhibitor of CDK4 and CDK6, approved for the treatment of certain types of breast cancer.[2] The synthesis of Abemaciclib showcases the strategic implementation of 6-aminonicotinaldehyde as a key building block.
A reported synthetic route to Abemaciclib involves the coupling of a complex benzimidazole fragment with a pyrimidine core, followed by the introduction of a side chain derived from 6-aminonicotinaldehyde.[1] The final key steps involve a Buchwald-Hartwig amination to connect the 6-aminonicotinaldehyde moiety, followed by a reductive amination to introduce the N-ethylpiperazine side chain.[1]
Workflow for the Synthesis of an Abemaciclib Analogue
Caption: Synthetic workflow for an Abemaciclib analogue.
Protocol 1: Reductive Amination for the Synthesis of an Abemaciclib Precursor
This protocol describes a representative reductive amination of an aldehyde intermediate (synthesized from 6-aminonicotinaldehyde) with N-ethylpiperazine. This reaction is a crucial step in constructing the side chain of Abemaciclib and related kinase inhibitors.
Materials:
-
Intermediate Aldehyde (e.g., a pyridopyrimidine derivative of 6-aminonicotinaldehyde) (1.0 eq)
-
N-Ethylpiperazine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
To a stirred solution of the intermediate aldehyde (1.0 eq) in anhydrous DCE or THF under a nitrogen atmosphere, add N-ethylpiperazine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. The addition of a mild acid can accelerate the formation of the iminium ion intermediate.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. This reducing agent is selective for imines in the presence of aldehydes.[4]
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired product.
Expanding the Synthetic Armamentarium: Knoevenagel and Cyclocondensation Reactions
The aldehyde functionality of this compound is also a versatile handle for Knoevenagel condensations and subsequent cyclization reactions, leading to the formation of various fused heterocyclic systems with significant biological activities.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base.[5] This reaction provides access to α,β-unsaturated products which are themselves valuable intermediates for further synthetic manipulations, including Michael additions and cycloadditions.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol details the Knoevenagel condensation of 6-aminonicotinaldehyde with malononitrile, a common active methylene compound, to yield 2-((6-aminopyridin-3-yl)methylene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine or Triethylamine (catalytic amount)
-
Ethanol or Isopropanol
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Suspend this compound (1.0 eq) in ethanol or isopropanol in a round-bottom flask.
-
Add malononitrile (1.1 eq) to the suspension.
-
Add a catalytic amount of a weak base such as piperidine or triethylamine (e.g., 0.1-0.2 eq). The base will neutralize the hydrochloride salt and catalyze the condensation.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.
Cyclocondensation Reactions: Building Pyridopyrimidine Scaffolds
The 6-amino group of 6-aminonicotinaldehyde can participate in cyclocondensation reactions with various reagents to construct fused pyridopyrimidine rings. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors.[5]
Protocol 3: Synthesis of a 2,4-Diaminopyrido[2,3-d]pyrimidine Derivative
This protocol describes a representative cyclocondensation reaction of 6-aminonicotinaldehyde with guanidine to form a 2,4-diaminopyrido[2,3-d]pyrimidine derivative. This core structure is a known pharmacophore in several kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu) (2.5 eq)
-
Anhydrous Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol. Alternatively, use potassium tert-butoxide in DMF.
-
Add guanidine hydrochloride (1.5 eq) to the basic solution and stir for 15-30 minutes to generate free guanidine.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 6-12 hours. The reaction involves an initial condensation followed by an intramolecular cyclization and subsequent aromatization.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water or a suitable organic solvent to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activity of 6-Aminonicotinaldehyde Derivatives
The synthetic versatility of this compound translates into a wide range of biological activities for its derivatives. As highlighted, pyridopyrimidines derived from this scaffold are potent kinase inhibitors. The table below summarizes the reported biological activities of some representative pyridopyrimidine derivatives.
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 - 17.2 | MCF-7 | [5] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 21.4 - 34.6 | MCF-7 | [5] |
Note: The IC₅₀ values are for representative compounds within the cited class and may not be directly derived from 6-aminonicotinaldehyde in all cases, but illustrate the potential of the resulting scaffold.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many of the kinase inhibitors synthesized from 6-aminonicotinaldehyde function by competing with ATP for its binding site on the kinase enzyme. The pyridopyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents introduced via the aldehyde and amino functionalities can then be tailored to occupy adjacent hydrophobic pockets and interact with other residues in the active site, thereby enhancing potency and selectivity.
Caption: Competitive inhibition of a kinase by a pyridopyrimidine derivative.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its ability to undergo a range of chemical transformations, including reductive amination, Knoevenagel condensation, and cyclocondensation, provides access to a rich diversity of heterocyclic compounds. The successful application of this scaffold in the synthesis of the CDK4/6 inhibitor Abemaciclib underscores its importance in the development of targeted therapeutics. The detailed protocols provided in this application note offer a practical guide for researchers to harness the synthetic potential of this compound in their own drug discovery programs. Future exploration of novel reaction pathways and the synthesis of diverse libraries based on this scaffold are expected to yield new and improved therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Daily clinical lab news - Toolkit for Reductive Amination in Drug Discovery - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Aminonicotinaldehyde Hydrochloride: Reaction Mechanisms and Kinetics
Introduction: The Versatility of a Pyridine Building Block
6-Aminonicotinaldehyde hydrochloride is a bifunctional pyridine derivative featuring both a nucleophilic amino group and an electrophilic aldehyde. This unique structural arrangement makes it a valuable and versatile starting material in synthetic organic chemistry. Its primary utility lies in the construction of complex heterocyclic scaffolds, which form the core of numerous pharmacologically active molecules.[1] Notably, it serves as a key precursor for the synthesis of β-carboline alkaloids, a class of compounds renowned for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.[2]
This document provides an in-depth exploration of the fundamental reaction mechanisms and kinetic principles governing the reactivity of 6-aminonicotinaldehyde. We will dissect the key transformations it undergoes, explain the causal factors behind experimental choices, and provide robust, self-validating protocols for both synthesis and kinetic analysis. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this important synthetic intermediate.
Part 1: Core Reaction Mechanisms
The reactivity of 6-aminonicotinaldehyde is dominated by the interplay between its amino and aldehyde functionalities. Two principal mechanistic pathways are central to its application: Schiff base formation and the subsequent Pictet-Spengler reaction.
Schiff Base (Imine) Formation
The condensation of a primary amine with an aldehyde to form an imine, or Schiff base, is a fundamental and reversible reaction.[3][4] This reaction is typically catalyzed by either an acid or a base.[3] The mechanism proceeds through a two-stage process involving a hemiaminal intermediate.[5]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of 6-aminonicotinaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a hemiaminal (or carbinolamine).
-
Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[6]
-
Dehydration: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a molecule of water and forming a protonated imine (an iminium ion).
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen, yielding the neutral Schiff base and regenerating the acid catalyst.
Caption: Mechanism of acid-catalyzed Schiff base formation.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful ring-forming reaction that constructs tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds.[7][8] It involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde, like 6-aminonicotinaldehyde, followed by an acid-catalyzed intramolecular ring closure.[7][9]
Mechanism:
-
Iminium Ion Formation: The reaction begins with the formation of a Schiff base between the β-arylethylamine and 6-aminonicotinaldehyde, which, under the acidic reaction conditions, exists as a highly electrophilic iminium ion.[7][10]
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine (e.g., the C2 position of an indole ring in tryptamine) acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[10] This is the key ring-closing step.
-
Deprotonation/Rearomatization: A proton is lost from the site of electrophilic attack, restoring the aromaticity of the ring system and yielding the final tetrahydro-β-carboline product.[10]
This reaction is biogenetically significant and is a cornerstone of alkaloid synthesis.[9]
Caption: Key steps of the Pictet-Spengler reaction.
Part 2: Reaction Kinetics and Experimental Control
The rate and efficiency of reactions involving 6-aminonicotinaldehyde are governed by several key experimental parameters. Understanding these factors is crucial for reaction optimization and for designing kinetic studies. The rate of a reaction is described by a rate law, which can only be determined experimentally.[11][12]
Factors Influencing Reaction Rates
| Factor | Effect on Reaction Rate | Causality and Experimental Insight |
| Reactant Concentration | Increases with higher concentration | The rate law (Rate = k[A]x[B]y) dictates that the reaction rate is proportional to the concentration of reactants raised to a certain power (the order of the reaction).[11] Increasing reactant concentration increases the frequency of molecular collisions. |
| Temperature | Increases significantly with higher temperature | Higher temperatures provide molecules with greater kinetic energy, increasing the proportion of molecules that can overcome the activation energy barrier required for a reaction to occur. |
| pH / Catalyst | Rate is highly pH-dependent; typically maximal in a weakly acidic range (pH 4-6). | For Schiff base formation and the Pictet-Spengler reaction, an acid catalyst is required to protonate the carbonyl and facilitate dehydration.[6][7] If the pH is too low, the primary amine becomes fully protonated and non-nucleophilic. If the pH is too high, the catalyst is ineffective. |
| Solvent Polarity | Varies depending on the mechanism | The choice of solvent can affect reactant solubility and stabilize or destabilize transition states. Protic solvents (e.g., methanol, ethanol) are common for Pictet-Spengler reactions as they can participate in proton transfer steps.[10] |
Part 3: Experimental Protocols
The following protocols provide a framework for the synthesis of a β-carboline derivative and for the subsequent analysis of the reaction kinetics.
Protocol: Synthesis of a Tetrahydro-β-carboline via Pictet-Spengler Reaction
Objective: To synthesize 1-(6-amino-3-pyridinyl)-1,2,3,4-tetrahydro-β-carboline from this compound and tryptamine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Tryptamine (1.05 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (catalytic to 1.1 eq)
-
Dichloromethane (DCM) or Methanol (MeOH), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and tryptamine (1.05 eq).
-
Dissolution: Add anhydrous solvent (e.g., DCM or MeOH) to dissolve the reactants under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add the acid catalyst (e.g., TFA) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 40-65 °C) for 4-24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. If an acidic workup was used, carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solvent using a rotary evaporator. Purify the crude residue by silica gel column chromatography to obtain the pure tetrahydro-β-carboline product.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate law for the Pictet-Spengler reaction by monitoring reactant consumption and product formation over time.
Methodology Overview: This protocol uses HPLC to quantify the concentrations of reactants and products at specific time intervals.[13] By plotting concentration versus time, the initial reaction rate can be determined. Performing a series of experiments where the initial concentration of one reactant is varied while the other is held constant allows for the determination of the reaction order with respect to each reactant.[11]
Caption: Workflow for a typical HPLC-based kinetic study.
Procedure:
-
Prepare Standard Curves: Prepare stock solutions of known concentrations for 6-aminonicotinaldehyde, tryptamine, and the purified product. Generate a standard curve for each compound by injecting a series of dilutions into the HPLC and plotting peak area versus concentration.
-
Initiate Kinetic Run: Set up the reaction as described in Protocol 3.1 in a thermostatted vessel to maintain a constant temperature. Start a timer the moment the catalyst is added (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small, precise volume (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., a small amount of a basic solution like triethylamine in the HPLC mobile phase) to stop the reaction.
-
Analysis: Analyze the quenched sample by HPLC using a pre-validated method (column, mobile phase, flow rate, and detection wavelength) that provides good separation of all relevant peaks.
-
Data Processing: Integrate the peak areas for the reactants and product. Use the standard curves to convert these areas into concentrations.
-
Determine Initial Rate: Plot the concentration of the product versus time. The initial rate of the reaction is the slope of the tangent to this curve at t=0.
-
Determine Reaction Order: Repeat the experiment, for instance, by doubling the initial concentration of tryptamine while keeping the concentration of 6-aminonicotinaldehyde constant. Compare the new initial rate to the original. If the rate doubles, the reaction is first-order with respect to tryptamine. If it quadruples, it is second-order. Repeat for 6-aminonicotinaldehyde.
-
Calculate Rate Constant (k): Once the orders (x and y) are known, use the determined initial rate and initial concentrations in the rate law equation (Rate = k[A]x[B]y) to solve for the rate constant, k.
References
- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. sciforum.net [sciforum.net]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Laboratory-Scale Synthesis of Novel Compounds Using 6-Aminonicotinaldehyde Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-aminonicotinaldehyde hydrochloride as a versatile building block in the synthesis of novel heterocyclic compounds. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Versatility of this compound
6-Aminonicotinaldehyde, and its hydrochloride salt, is a valuable bifunctional reagent in organic synthesis.[1][2][3] Its structure, featuring a pyridine ring with both an amino and an aldehyde functional group, allows for a diverse range of chemical transformations. The electron-donating amino group enhances the nucleophilicity of the pyridine ring, while the aldehyde group serves as an electrophilic center, readily participating in condensation and addition reactions. This unique combination makes it a sought-after precursor for the construction of complex heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and materials science.[1][4][5] The hydrochloride salt is often preferred for its improved stability and handling characteristics.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety hazards associated with this compound is paramount for its safe handling and use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [6] |
| Molecular Weight | 158.59 g/mol | [6] |
| Appearance | Crystalline solid | [7] |
| Melting Point | Not specified for hydrochloride salt. The free base melts at 161°C. | [1] |
| Solubility | Soluble in water and polar organic solvents. | General knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General lab safety guidelines |
Safety Precautions:
6-Aminonicotinaldehyde is harmful if swallowed, causes skin irritation, and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Synthesis of Novel Heterocyclic Scaffolds
The strategic placement of the amino and aldehyde groups in this compound enables its participation in a variety of cyclization and multicomponent reactions to generate diverse heterocyclic systems. The following protocols provide detailed, step-by-step methodologies for the synthesis of representative novel compounds.
Protocol 1: Synthesis of a Novel Pyrido[2,3-d]pyrimidine Derivative via Condensation with an Active Methylene Compound
This protocol details the synthesis of a substituted pyrido[2,3-d]pyrimidine, a scaffold known for its diverse biological activities, through a condensation-cyclization reaction with an active methylene compound. The reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization.
Reaction Workflow:
Caption: Workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), an active methylene compound (e.g., malononitrile, 1.1 eq), and a suitable solvent such as ethanol.
-
Catalyst Addition: To the stirred suspension, add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 eq). The hydrochloride salt will be neutralized in situ to the free amine, which is necessary for the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 78°C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Causality of Experimental Choices:
-
Solvent: Ethanol is a good choice as it is polar enough to dissolve the starting materials and allows for a convenient reflux temperature.
-
Catalyst: A catalytic amount of a weak base like piperidine is sufficient to promote the initial Knoevenagel condensation without causing unwanted side reactions.
-
Heat: The intramolecular cyclization step is often favored at elevated temperatures.
Protocol 2: Multicomponent Synthesis of a Dihydropyridine Derivative
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time.[8][9][10] This protocol describes a Hantzsch-like three-component reaction to synthesize a novel dihydropyridine derivative.
Logical Relationship Diagram:
Caption: Multicomponent reaction for dihydropyridine synthesis.
Step-by-Step Protocol:
-
Reactant Mixture: In a suitable reaction vessel, combine this compound (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 2.2 eq), and an ammonia source (e.g., ammonium acetate, 1.2 eq) in a protic solvent like methanol or ethanol.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60°C). The reaction progress can be monitored by TLC. Reaction times can vary from 6 to 24 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be isolated by filtration. The collected solid should be washed with cold solvent to remove any unreacted starting materials. Further purification can be achieved by recrystallization.
-
Characterization: The structure of the dihydropyridine product should be confirmed by spectroscopic methods (NMR, MS, IR).
Causality of Experimental Choices:
-
Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia, which is a key component in the Hantzsch dihydropyridine synthesis.
-
Stoichiometry: Two equivalents of the β-ketoester are required as it participates in two key steps of the reaction mechanism.
-
Solvent: Protic solvents like methanol or ethanol are ideal for this reaction as they can participate in the reaction mechanism and help to solubilize the reactants.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols provided in these application notes serve as a starting point for researchers to explore the rich chemistry of this compound. By understanding the underlying principles of the reactions, scientists can adapt and modify these procedures to create new molecular architectures with potential applications in drug discovery and materials science.
References
- 1. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 2. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent Reactions [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: 6-Aminonicotinaldehyde Hydrochloride as a Versatile Scaffold for Enzyme Inhibitor Synthesis
Introduction: The Strategic Importance of the Aminopyridine Aldehyde Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. 6-Aminonicotinaldehyde hydrochloride has emerged as a highly valuable starting material for the synthesis of a diverse array of enzyme inhibitors. Its unique bifunctional nature, possessing a nucleophilic amino group and an electrophilic aldehyde on a pyridine core, provides a robust platform for constructing complex heterocyclic systems. This aminopyridine framework is a well-established pharmacophore found in numerous clinically relevant enzyme inhibitors, particularly targeting kinases and ribonucleotide reductase.[1]
The strategic placement of the amino and aldehyde functionalities allows for a range of chemical transformations, including condensations, cyclizations, and multicomponent reactions. This enables medicinal chemists to rapidly generate libraries of compounds with diverse substitutions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth exploration of the utility of this compound in the synthesis of two major classes of enzyme inhibitors: thiosemicarbazones as ribonucleotide reductase inhibitors and pyridopyrimidines as kinase inhibitors. We will delve into the mechanistic rationale behind these synthetic strategies and provide detailed, field-proven protocols for their execution.
Chemical Properties and Reactivity
6-Aminonicotinaldehyde, also known as 6-aminopyridine-3-carboxaldehyde, is a crystalline solid.[2] The hydrochloride salt enhances its stability and solubility in polar solvents, making it amenable to a variety of reaction conditions. The key to its synthetic utility lies in the distinct reactivity of its two functional groups:
-
The Aldehyde Group: This electrophilic center readily undergoes condensation reactions with a wide range of nucleophiles, including amines, hydrazines, and active methylene compounds. This reactivity is central to the formation of imines, hydrazones, and enones, which serve as key intermediates in the synthesis of more complex heterocyclic systems.[3]
-
The Amino Group: The amino group at the 6-position of the pyridine ring is nucleophilic and can participate in cyclization reactions. Its presence also influences the electronic properties of the pyridine ring, modulating the reactivity of the aldehyde and providing a crucial interaction point for binding to target enzymes.
This dual functionality allows for a "build-and-cyclize" strategy, where the aldehyde is first elaborated with a suitable reaction partner, followed by a cyclization step involving the amino group to construct the final heterocyclic scaffold.
Application I: Synthesis of Ribonucleotide Reductase Inhibitors via Thiosemicarbazone Formation
Mechanistic Rationale:
Ribonucleotide reductase (RR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[4] Consequently, RR is a well-validated target for anticancer therapy.[5] Alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones are a class of potent RR inhibitors that function by chelating the essential iron cofactor in the R2 subunit of the enzyme, thereby quenching the tyrosyl free radical required for catalysis.[6][7] 6-Aminonicotinaldehyde serves as an ideal precursor for this class of inhibitors. The condensation of its aldehyde group with thiosemicarbazide yields a thiosemicarbazone derivative poised for potent RR inhibition.[8]
Experimental Protocol: Synthesis of 6-Aminonicotinaldehyde Thiosemicarbazone
This protocol details the straightforward condensation reaction to form the thiosemicarbazone derivative of 6-aminonicotinaldehyde.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 30 mL of ethanol.
-
Add thiosemicarbazide (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for 6-aminonicotinaldehyde thiosemicarbazone.
Mechanism of Ribonucleotide Reductase Inhibition:
Caption: Mechanism of Ribonucleotide Reductase inhibition.
Application II: Synthesis of Kinase Inhibitors via Pyridopyrimidine Formation
Mechanistic Rationale:
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[11] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The pyridopyrimidine core mimics the purine ring of ATP, while substituents on this core can be tailored to achieve high potency and selectivity for a specific kinase.
This compound is an excellent starting material for the synthesis of pyridopyrimidines. A common and efficient method involves a condensation reaction with a suitable three-carbon synthon, followed by cyclization. For example, reaction with an enaminone, which can be generated in situ, leads to the formation of the pyridopyrimidine ring system.
Experimental Protocol: Synthesis of a 2,4-Disubstituted-pyrido[2,3-d]pyrimidine Scaffold
This protocol describes a two-step, one-pot synthesis of a pyridopyrimidine scaffold, a common core in many kinase inhibitors.
Materials:
-
This compound
-
Guanidine hydrochloride
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
2-Methoxyethanol
-
Sodium Hydroxide
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
Step 1: In situ formation of the enaminone intermediate
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the formation of the enaminone intermediate by TLC.
Step 2: Cyclization to the pyridopyrimidine core
-
To the reaction mixture from Step 1, add 2-methoxyethanol (to achieve a concentration of approximately 0.3 M with respect to the starting aldehyde).
-
Add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final pyridopyrimidine product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Synthetic Workflow:
Caption: Two-step synthesis of a pyridopyrimidine scaffold.
Mechanism of Kinase Inhibition:
References
- 1. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cajmns.casjournal.org [cajmns.casjournal.org]
- 11. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in 6-Aminonicotinaldehyde Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 6-Aminonicotinaldehyde hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and improve the yield and purity of your reactions.
Introduction
6-Aminonicotinaldehyde is a valuable building block in medicinal chemistry and materials science.[1] Its hydrochloride salt is often preferred for its improved stability and handling characteristics. The most common synthetic route involves the reduction of 6-aminonicotinonitrile. While seemingly straightforward, this synthesis can present several challenges that impact the final yield and purity of the hydrochloride salt. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-Aminonicotinaldehyde?
A common and effective method is the reduction of 2-Amino-5-cyanopyridine using a hydride reducing agent.[2] A widely used reagent for this transformation is Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent like Tetrahydrofuran (THF).[2]
Q2: What is a typical yield for the reduction of 2-Amino-5-cyanopyridine to 6-Aminonicotinaldehyde?
With careful execution of the reaction using Lithium Aluminum Hydride (LAH), a yield of approximately 73% of the free base, 6-Aminonicotinaldehyde, can be expected.[2] The final yield of the hydrochloride salt will depend on the efficiency of the salt formation and purification steps.
Q3: How do I convert the 6-Aminonicotinaldehyde free base to its hydrochloride salt?
The conversion is an acid-base reaction. A general and effective method is to dissolve the crude 6-Aminonicotinaldehyde free base in a dry, inert solvent like diethyl ether and then introduce anhydrous hydrogen chloride (gas or a solution in an ether).[3] The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate and can be collected by filtration.
Q4: What are the key physical properties of 6-Aminonicotinaldehyde and its hydrochloride salt?
| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |
| 6-Aminonicotinaldehyde | C6H6N2O | 122.12 g/mol | 161 °C | Light yellow powder |
| This compound | C6H7ClN2O | 158.59 g/mol | 285-290 °C | Not specified |
Data sourced from ChemicalBook and American Elements.[1][4]
Q5: What are the storage recommendations for 6-Aminonicotinaldehyde and its hydrochloride salt?
Both the free base and the hydrochloride salt should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5] The aldehyde functional group can be sensitive to air and light.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of 6-Aminonicotinaldehyde (Free Base)
Possible Cause 1: Incomplete Reaction
-
Explanation: The reduction of the nitrile may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inactive reducing agent.
-
Suggested Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (2-Amino-5-cyanopyridine) will indicate the reaction's completion.
-
Ensure the LAH used is fresh and has not been deactivated by moisture. LAH reacts violently with water.[6]
-
Maintain the reaction temperature at 0 °C as specified in the protocol to balance reactivity and selectivity.[2]
-
Possible Cause 2: Over-reduction to the Amine
-
Explanation: Strong reducing agents like LAH can sometimes over-reduce the intermediate imine to a primary amine (6-amino-3-pyridinemethanol).
-
Suggested Solution:
Possible Cause 3: Degradation during Workup
-
Explanation: The aldehyde product can be sensitive to the workup conditions, especially if they are too acidic or basic for prolonged periods.
-
Suggested Solution:
-
Perform the aqueous workup at a low temperature (0 °C).
-
Ensure that the quenching step is performed carefully and that the pH does not become strongly acidic or basic.
-
Issue 2: Difficulty in Isolating/Purifying this compound
Possible Cause 1: "Oiling Out" Instead of Crystallization
-
Explanation: The hydrochloride salt may separate as an oil rather than a crystalline solid. This can be due to the presence of impurities, the use of an inappropriate solvent, or too rapid a precipitation.
-
Suggested Solution:
-
Ensure the 6-Aminonicotinaldehyde free base is as pure as possible before attempting the salt formation.
-
Use a dry, non-polar solvent like diethyl ether for the precipitation.
-
Add the HCl source slowly and with vigorous stirring to promote the formation of fine crystals.
-
If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, you can try to redissolve the oil in a minimal amount of a slightly more polar solvent (like a mixture of ether and a small amount of THF) and then slowly add more ether to encourage precipitation.
-
Possible Cause 2: Low Yield of the Hydrochloride Salt
-
Explanation: A significant amount of the hydrochloride salt may remain dissolved in the solvent.
-
Suggested Solution:
-
Ensure the solvent is sufficiently non-polar to minimize the solubility of the salt.
-
After precipitation, cool the mixture in an ice bath to further decrease the solubility of the salt before filtration.
-
Wash the collected solid with a small amount of cold, dry ether to remove any soluble impurities without dissolving a significant amount of the product.
-
Issue 3: Product Purity Concerns
Possible Cause 1: Contamination with Starting Material
-
Explanation: Unreacted 2-Amino-5-cyanopyridine may be carried through the workup and co-precipitate with the hydrochloride salt.
-
Suggested Solution:
-
Monitor the initial reduction reaction by TLC to ensure complete consumption of the starting material.
-
The hydrochloride salt of the starting material may have different solubility properties, so a careful choice of crystallization solvent can help in its removal.
-
Possible Cause 2: Presence of Side-Products
-
Explanation: Side-products from the reduction step, such as the corresponding alcohol or amine, can contaminate the final product.
-
Suggested Solution:
-
Optimize the reduction reaction to minimize side-product formation (see Issue 1).
-
Recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., methanol/ether) can be an effective purification method.
-
Experimental Protocols
Protocol 1: Synthesis of 6-Aminonicotinaldehyde
This protocol is adapted from a general procedure found in the chemical literature.[2]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Amino-5-cyanopyridine (10 g, 83.95 mmol) and anhydrous Tetrahydrofuran (THF, 150 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of LAH: Slowly add Lithium Aluminum Hydride (LAH, 6.37 g, 167.90 mmol) to the stirred solution at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1.5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate until the grey precipitate turns white and gas evolution ceases.
-
Workup: Add water (100 mL) and extract the mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Aminonicotinaldehyde as a yellow oil which may solidify upon standing.
Protocol 2: Preparation of this compound
This protocol is a generalized procedure based on standard methods for the formation of amine hydrochlorides.[3]
-
Dissolution: Dissolve the crude 6-Aminonicotinaldehyde (e.g., 7.50 g, 61.42 mmol) in anhydrous diethyl ether (150-200 mL) in a flask equipped with a magnetic stirrer. Gentle warming may be required to fully dissolve the material.
-
Acidification: Cool the solution in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring, or add a solution of HCl in dry ether (e.g., 2M solution) dropwise.
-
Precipitation: A white or off-white precipitate of this compound should form. Continue the addition of HCl until no further precipitation is observed.
-
Isolation: Collect the solid by suction filtration.
-
Washing: Wash the collected solid with a small amount of cold, dry diethyl ether.
-
Drying: Dry the product under vacuum to obtain pure this compound.
Visualizing the Workflow
Workflow for this compound Synthesis
References
Common side reactions with 6-Aminonicotinaldehyde hydrochloride and how to avoid them
Welcome to the technical support center for 6-Aminonicotinaldehyde Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs) - Handling and Storage
Correct handling from the moment you receive the vial is the first and most critical step in preventing side reactions. This molecule's reactivity is a double-edged sword; it's what makes it a valuable synthetic intermediate, but also demands careful stewardship.
Question: My solid this compound has a yellowish or brownish tint. Is it degraded?
Answer: Not necessarily, but it warrants caution. While high-purity this compound should be a light-colored solid, minor discoloration can occur due to trace impurities from synthesis or slight, superficial oxidation during packaging. A key indicator of significant degradation is poor solubility in your reaction solvent (compared to a trusted batch) or the appearance of multiple new spots on a TLC analysis of the starting material. We recommend running a baseline purity check (e.g., NMR or LC-MS) on a small sample of any new batch before committing the bulk to a large-scale reaction.
Question: What are the absolute critical storage conditions for this reagent?
Answer: The stability of this compound is contingent on mitigating its two primary vulnerabilities: oxidation and moisture-initiated degradation. The manufacturer's guidelines are based on sound chemical principles.[1][2]
-
Temperature: Store at 2-8°C.[3] This slows down the rate of all potential degradation reactions. Do not freeze , as this can lead to moisture condensation upon thawing.[4]
-
Atmosphere: Store under an inert gas (Nitrogen or Argon).[1][5] The aldehyde functional group is susceptible to oxidation by atmospheric oxygen.
-
Light: Protect from light.[2][4] The pyridine ring is an aromatic system that can absorb UV light, which can catalyze degradation pathways.
Table 1: Storage Condition Summary & Rationale
| Parameter | Recommended Condition | Scientific Rationale |
| Temperature | 2–8 °C | Reduces kinetic energy, slowing the rate of degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the sensitive aldehyde group to the corresponding carboxylic acid. |
| Light | Amber Vial / In the Dark | Minimizes potential photolytic degradation catalyzed by UV light absorption.[4] |
| Moisture | Tightly Sealed Container | Prevents hydrolysis and moisture-mediated side reactions. |
Part 2: Troubleshooting Guide - Common Side Reactions
When experiments don't go as planned, a systematic approach to troubleshooting is essential. Below are common issues encountered with this compound, their probable causes, and actionable solutions.
Issue 1: Reaction Failure & Formation of an Insoluble White Solid (Probable Oxidation)
Question: I ran a reaction overnight, and in the morning, my crude mixture contained a significant amount of a white solid that is insoluble in my organic solvent. What happened?
Answer: This is a classic sign of the aldehyde group oxidizing to its corresponding carboxylic acid, 6-aminonicotinic acid. The amino acid product is often zwitterionic, leading to high polarity and poor solubility in many common organic solvents like dichloromethane or ethyl acetate.
Causality: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH), especially in the presence of air (oxygen), trace metal catalysts, or certain reaction conditions. The hydrochloride salt form provides some stability, but the free base is particularly sensitive.
Workflow: Diagnosing and Mitigating Oxidation
References
Stability and degradation of 6-Aminonicotinaldehyde hydrochloride under reaction conditions
Welcome to the technical support center for 6-Aminonicotinaldehyde hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this key synthetic intermediate. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a pivotal building block in medicinal chemistry, notably in the synthesis of kinase inhibitors like Abemaciclib.[1][2] The presence of both a nucleophilic amino group and an electrophilic aldehyde group on a pyridine ring makes it a versatile reagent, but also susceptible to degradation under certain conditions. Understanding its stability is critical for achieving high yields and purity in multi-step syntheses. This guide provides practical advice to mitigate common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. It is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3] The hydrochloride salt is generally more stable than the free base, but the aldehyde functionality remains sensitive to oxidation.
Q2: Why is storage under an inert atmosphere and protection from light so critical?
A2: The aldehyde group in 6-Aminonicotinaldehyde is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light. This can lead to the formation of the corresponding carboxylic acid, an impurity that can complicate subsequent reactions and purification steps. An inert atmosphere minimizes contact with oxygen, while protection from light prevents photochemical degradation.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the reaction medium is a critical parameter. While the hydrochloride salt provides some initial acidic stabilization, the compound's stability can be compromised in both strongly acidic and basic conditions.
-
Acidic conditions: While generally more stable in mildly acidic solutions, strong acids can lead to hydrolysis or other side reactions over extended periods.
-
Neutral to Basic conditions: In neutral or basic media, the free amino group is more nucleophilic, increasing the likelihood of self-condensation or polymerization, especially at elevated temperatures. Basic conditions can also promote other base-catalyzed degradation pathways.[4][5]
Q4: Which analytical techniques are recommended for assessing the purity and degradation of this compound?
A4: A combination of chromatographic and spectroscopic methods is ideal.
-
HPLC/UPLC: Reversed-phase HPLC or UPLC with UV detection is a powerful tool for quantifying the purity of the starting material and detecting the formation of degradation products.[6]
-
LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the molecular weights of impurities and degradation products, providing clues to their structures.[6][7]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of the starting material and identify major degradation products by observing changes in chemical shifts and the appearance of new signals.[8]
Troubleshooting Guides
This section addresses common problems encountered during reactions involving this compound.
Issue 1: Low Yield in Reductive Amination Reactions
Symptoms:
-
The reaction does not go to completion, with significant starting material remaining.
-
The desired product is obtained in a lower-than-expected yield.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation of 6-Aminonicotinaldehyde | The aldehyde may be degrading under the reaction conditions before it can react with the amine. This can be due to prolonged reaction times, high temperatures, or incompatible pH. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times. If possible, run the reaction at a lower temperature. 2. pH Control: Ensure the reaction pH is optimal for both imine formation and the reducing agent's activity. For many reductive aminations, a slightly acidic pH (4-6) is ideal. 3. Order of Addition: Add the reducing agent only after confirming the formation of the imine intermediate. |
| Competing Self-Condensation | The amino group of one molecule can react with the aldehyde of another, leading to oligomers or polymers, especially under neutral or basic conditions. | 1. Use a Mildly Acidic Catalyst: The addition of a catalytic amount of a weak acid (e.g., acetic acid) can promote the desired imine formation over self-condensation. 2. Control Stoichiometry: Use a slight excess of the amine coupling partner to favor the desired intermolecular reaction. |
| Oxidation to Carboxylic Acid | If the reaction is not performed under an inert atmosphere, the aldehyde can be oxidized to the corresponding carboxylic acid, which is unreactive in reductive aminations. | 1. Inert Atmosphere: Ensure the reaction is set up and runs under a nitrogen or argon atmosphere. 2. Degas Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. |
Issue 2: Formation of Unexpected Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and product.
-
Purification is difficult due to the presence of closely eluting impurities.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidative Degradation | The aldehyde group is oxidized to a carboxylic acid, or other oxidative degradation pathways are occurring.[9] | 1. Rigorous Inert Conditions: As mentioned previously, maintain a strict inert atmosphere throughout the reaction and workup. 2. Antioxidant Additives: In some cases, a small amount of an antioxidant may be beneficial, but compatibility must be verified. |
| Dimerization/Polymerization | Self-reaction of the 6-Aminonicotinaldehyde can lead to a mixture of oligomeric side products. | 1. Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions. 2. Slow Addition: Adding the 6-Aminonicotinaldehyde solution slowly to the reaction mixture containing the other reactant can help to minimize its self-reaction. |
| Reaction with Solvent | Certain solvents can react with the aldehyde under specific conditions (e.g., protic solvents at high temperatures). | 1. Solvent Selection: Choose a non-reactive, anhydrous solvent appropriate for the reaction type. Aprotic solvents like THF, DCM, or toluene are often suitable. |
Visualizing Degradation and Troubleshooting
To aid in understanding the potential stability issues, the following diagrams illustrate likely degradation pathways and a general troubleshooting workflow.
Caption: Potential degradation pathways for 6-Aminonicotinaldehyde.
Caption: A general workflow for troubleshooting reactions.
Summary of Stability and Compatibility
The following table provides a quick reference for the stability of this compound under various conditions.
| Condition | Stability | Recommendations and Remarks |
| Storage (Solid) | Good | Store at 2-8°C, under inert gas, protected from light.[3] |
| Aprotic Solvents (e.g., THF, DCM, Toluene) | Moderate | Use anhydrous solvents and an inert atmosphere. Stability decreases with time. |
| Protic Solvents (e.g., MeOH, EtOH) | Limited | Potential for acetal formation. Use with caution, preferably at low temperatures and for short durations. |
| Aqueous Solution (Acidic, pH 3-5) | Moderate | Generally the most stable aqueous condition for short periods. |
| Aqueous Solution (Neutral, pH 6-8) | Poor | Increased risk of self-condensation. Avoid prolonged exposure. |
| Aqueous Solution (Basic, pH > 8) | Very Poor | Prone to rapid degradation and polymerization.[4][5] |
| Common Reducing Agents (e.g., NaBH(OAc)₃, NaBH₃CN) | Compatible | These are standard reagents for reductive aminations with this substrate. |
| Strong Oxidizing Agents | Incompatible | The aldehyde group will be readily oxidized. |
Conclusion
While this compound is a powerful synthetic tool, its bifunctional nature requires careful consideration of reaction and storage conditions to prevent degradation. By implementing the practices outlined in this guide—namely, rigorous control of atmosphere, pH, and temperature—researchers can significantly improve the reliability and success of their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. chemscene.com [chemscene.com]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. ibisscientific.com [ibisscientific.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Hydroxypseudooxynicotine Dehydrogenase Delivers Electrons to Electron Transfer Flavoprotein during Nicotine Degradation by Agrobacterium tumefaciens S33 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-Aminonicotinaldehyde Hydrochloride
Welcome to the technical support center for 6-Aminonicotinaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile building block. Here, we synthesize our extensive field experience with established chemical principles to help you navigate the nuances of working with this compound, ensuring successful and reproducible outcomes in your synthetic endeavors.
Introduction to this compound
6-Aminonicotinaldehyde, also known as 6-aminopyridine-3-carboxaldehyde, is a bifunctional molecule featuring a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold. This unique arrangement makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds, particularly in the development of novel therapeutic agents. The compound is often supplied as a hydrochloride salt to enhance its stability and shelf-life. Understanding the interplay between the amino, aldehyde, and pyridine functionalities, as well as the influence of the hydrochloride salt, is paramount for successful reaction optimization.
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 1588441-31-9 (hydrochloride); 69879-22-7 (free base) | [1][2] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| pKa (Predicted) | 4.78 ± 0.13 | [3] |
| Storage | Room temperature, away from light. For long-term storage, 2-8°C under an inert atmosphere is recommended. | [1][4] |
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound.
Q1: How does the hydrochloride salt affect my reaction setup?
The hydrochloride salt means the amino group is protonated. For reactions requiring a nucleophilic amino group, a base must be added to liberate the free amine. The choice of base is critical and depends on the specific reaction conditions. For instance, a non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is often a good starting point. Inorganic bases like potassium carbonate or sodium bicarbonate can also be used, particularly in polar aprotic solvents.
Q2: What are the best solvents for reactions with this compound?
The choice of solvent will depend on the specific reaction. For reactions where the free amine is required, a solvent that can dissolve both the hydrochloride salt (or the free base after neutralization) and the other reactants is necessary. Alcohols like ethanol or methanol are often suitable for reductive aminations and Schiff base formations. For Knoevenagel condensations, aprotic solvents like DMF, DMSO, or THF may be more appropriate. Always consider the solubility of all reactants and reagents when selecting a solvent.
Q3: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. Staining with a potassium permanganate solution or visualization under UV light can be effective for observing the reaction components. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q4: What are the main stability concerns with this compound?
Like many aldehydes, 6-Aminonicotinaldehyde can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light.[5] The aminopyridine ring system is generally stable, but can be sensitive to strong acidic or basic conditions, which could lead to degradation.[5] It is recommended to store the compound in a cool, dark place under an inert atmosphere.[4]
Troubleshooting Common Reactions
This section provides detailed troubleshooting guides for three common classes of reactions involving this compound.
Schiff Base Formation (Imination)
The condensation of the aldehyde with a primary amine to form an imine (Schiff base) is a fundamental reaction.
Diagram: Schiff Base Formation Workflow
References
Purification challenges with 6-Aminonicotinaldehyde hydrochloride products
Welcome to the technical support resource for 6-Aminonicotinaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile building block. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the integrity of your starting material, which is critical for reproducible and successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: My this compound has a darker-than-expected color (e.g., yellow to brown). Is it degraded?
A: Not necessarily, but it warrants investigation. While the pure compound is typically a light yellow solid, color changes can indicate the presence of impurities or minor degradation.[1][2] The aldehyde functional group is susceptible to oxidation and side reactions, which can form colored polymeric or oxidized byproducts. The primary concern is not the color itself, but the purity level. We recommend performing an analytical check via HPLC or ¹H NMR to quantify the purity before proceeding with your experiment.
Q2: What are the ideal storage conditions to maintain the stability of this compound?
A: To minimize degradation, proper storage is crucial. The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C and protected from light.[3][4][5][6] Oxygen and light can promote the oxidation of the aldehyde group to the corresponding carboxylic acid (6-aminonicotinic acid), while moisture can lead to hydration and other side reactions. The hydrochloride salt form enhances stability compared to the free base, but these precautions are still essential for long-term storage.
Q3: What are the most common impurities I should expect in a commercial batch of this compound?
A: Impurities can arise from the synthetic route or degradation. A common synthesis involves the reduction of 2-amino-5-cyanopyridine.[1] Based on this, potential impurities include:
-
6-Aminonicotinic acid: Formed by the oxidation of the aldehyde group.
-
Unreacted 2-amino-5-cyanopyridine: The starting material for one of the common synthetic routes.[7]
-
6-Aminonicotinyl alcohol: An over-reduction byproduct.
-
Polymeric species: Aldehydes, particularly in the presence of trace impurities, can self-condense or polymerize over time.
-
Isomeric Aminopyridines: Depending on the synthesis, other aminopyridine isomers might be present as trace impurities.[8]
Troubleshooting & Purification Guides
This section provides detailed protocols to address specific purity issues. The first step in any purification workflow is to accurately assess the impurity profile.
Initial Purity Assessment: The Self-Validating Check
Before attempting any purification, it is imperative to understand the nature and quantity of the impurities.
Recommended Protocol: Analytical HPLC
-
Sample Preparation: Prepare a stock solution of your this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (General Starting Point):
-
Analysis: Inject 10 µL of the sample solution.[8] The peak corresponding to this compound should be the major component. Any other peaks represent impurities. Use an LC-MS system if available to get mass data on the impurity peaks for tentative identification.
The diagram below illustrates a logical workflow for addressing purity issues.
Caption: Logical workflow for troubleshooting product purity.
Guide 1: Purification by Recrystallization
Issue: The product has a purity of 90-97% with one or two major, likely crystalline, impurities (e.g., oxidized 6-aminonicotinic acid).
Causality: Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the main compound in a chosen solvent system. As the hydrochloride salt, the compound is polar, making polar solvents or aqueous mixtures good candidates. A successful recrystallization relies on the principle that the desired compound is soluble in the hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution or are insoluble in the hot solvent.
Detailed Protocol: Recrystallization from Methanol/Water
-
Solvent Selection: Begin with methanol, as the hydrochloride salt is likely soluble.[10]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot methanol needed to fully dissolve the solid. Stir continuously on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble particulate matter.
-
Crystallization: Remove the flask from the heat. Slowly add water dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached. Add a drop or two of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same methanol/water ratio used for crystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Validation: Perform a post-purification analytical check (HPLC) to confirm the purity of the recrystallized product and analyze the mother liquor to understand which impurities were removed.
Data Summary: Expected Purity Improvement
| Method | Starting Purity | Expected Final Purity | Yield |
| Recrystallization | 90-97% | >99% | 70-85% |
Guide 2: Purification by Column Chromatography
Issue: The product contains multiple impurities, non-crystalline "gummy" impurities, or impurities with very similar solubility to the product.
Causality: Flash column chromatography is a powerful technique that separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). For a polar compound like this compound, a normal-phase separation on silica gel is a standard approach. The polarity of the mobile phase is carefully tuned to allow the desired compound to move down the column at an appropriate rate while separating it from less polar and more polar impurities.
Detailed Protocol: Flash Chromatography on Silica Gel
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase Selection (TLC First):
-
Develop a suitable mobile phase using Thin Layer Chromatography (TLC).
-
A good starting solvent system is Dichloromethane (DCM) / Methanol (MeOH).
-
Spot the crude material on a TLC plate and elute with different ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH).
-
The ideal system will give your product a Retention Factor (Rf) of approximately 0.25-0.35.
-
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or DCM).
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like pure MeOH) and load it directly onto the top of the column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be carefully added to the top of the packed column. This method often results in better separation.
-
-
Elution: Begin eluting the column with the selected mobile phase. Apply positive pressure (flash) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure (rotary evaporation).
-
Validation: Confirm the purity of the final product via HPLC and/or ¹H NMR.
Potential Degradation Pathway on Silica
The amine and aldehyde functionalities can be sensitive. The slightly acidic nature of silica gel can sometimes cause degradation or streaking on the column.
Caption: Common degradation and impurity sources.
References
- 1. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 2. watson-int.com [watson-int.com]
- 3. chemscene.com [chemscene.com]
- 4. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 5. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. 1588441-31-9|this compound|BLD Pharm [bldpharm.com]
- 7. 6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc [chemsrc.com]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. americanelements.com [americanelements.com]
Overcoming poor solubility of 6-Aminonicotinaldehyde hydrochloride in a reaction
Technical Support Center: 6-Aminonicotinaldehyde Hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this valuable intermediate in their synthetic workflows. A common challenge encountered with this reagent is its poor solubility in many common organic solvents, which can impede reaction kinetics and overall success. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you overcome this hurdle and achieve your synthetic goals.
Troubleshooting Guide: Overcoming Poor Solubility in Reactions
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is sluggish, and I can see solid this compound remaining in the flask. I'm using a standard non-polar organic solvent. What is the most direct way to address this?
A1: Optimizing the Solvent System with Co-solvents.
The issue you're facing is a classic solid-liquid phase problem where the concentration of the dissolved reactant is too low for the reaction to proceed at a reasonable rate. The hydrochloride salt form imparts high polarity and lattice energy, making it poorly soluble in non-polar organic solvents. The most direct approach is to modify the solvent environment to better accommodate the polar solute.
Causality and Rationale: The principle of "like dissolves like" is fundamental here. A polar salt requires a polar solvent. However, many organic reactions require less polar conditions. The solution is to use a co-solvent , a small amount of a highly polar, miscible solvent added to your primary reaction solvent.[1] This increases the overall polarity of the medium just enough to dissolve the reactant without drastically changing the reaction conditions.
Recommended Co-solvents: Polar aprotic solvents are often excellent choices as they possess high dielectric constants and can solvate cations and anions effectively.[]
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)[3]
Experimental Protocol: Implementing a Co-solvent System
-
Initial Setup: To your reaction vessel containing the substrate and primary non-polar solvent (e.g., Toluene, Dichloromethane), add the this compound.
-
Co-solvent Addition: Begin adding your chosen co-solvent (e.g., DMF) dropwise while stirring vigorously.
-
Observation: Continue adding the co-solvent until the this compound is fully dissolved. Often, only a small volume (e.g., 5-10% of the total volume) is required.[1][4]
-
Proceed with Reaction: Once a homogeneous solution is achieved, proceed with the addition of other reagents and bring the reaction to the desired temperature.
Data Summary: Properties of Common Co-solvents
| Co-solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| DMF | 153 | 37 | Excellent solubilizing power, but can be difficult to remove. |
| DMSO | 189 | 47 | Very high polarity; can sometimes participate in or affect reactions.[5] |
| NMP | 202 | 32 | High boiling point, good for high-temperature reactions. |
| THF | 66 | 7.6 | Less polar, but a good starting point for moderately soluble compounds.[3] |
Q2: I've tried co-solvents, but my reaction conditions are sensitive to highly polar solvents like DMF or DMSO. Is there a way to modify the this compound itself to make it more soluble in standard organic solvents?
A2: Yes, by converting the hydrochloride salt to its free base form.
This is a highly effective and common strategy for improving the solubility of amine salts in organic media. The hydrochloride salt is an ionic compound, making it crystalline and polar. By neutralizing the salt with a base, you generate the free amine, which is a neutral organic molecule and significantly more soluble in a wider range of organic solvents.[6]
Causality and Rationale: The protonated amine (-NH3+Cl-) is ionic and hydrophilic. Deprotonation with a mild base removes the positive charge, yielding the neutral amine (-NH2).[7] This neutral molecule has significantly reduced polarity and is no longer bound by the strong ionic forces of a crystal lattice, allowing it to dissolve readily in solvents like Dichloromethane (DCM), Ethyl Acetate, or THF.[8]
Workflow for Conversion to Free Base
Caption: Workflow for converting hydrochloride salt to free base.
Experimental Protocol: Free Base Generation
-
Dissolution: Dissolve the this compound in a minimal amount of water.
-
Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 6-Aminonicotinaldehyde free base.
-
Usage: The resulting free base can now be dissolved in your desired organic solvent for the reaction.
Trustworthiness Check: Always confirm the identity and purity of the generated free base by an appropriate analytical method (e.g., NMR, LC-MS) before proceeding with the main reaction, as residual base or water could interfere.[9]
Q3: My reaction involves two phases: an aqueous solution of this compound and an organic solution of my substrate. How can I facilitate a reaction between these two immiscible reactants?
A3: Employ Phase-Transfer Catalysis (PTC).
This is an elegant solution for reactions where reactants are in separate, immiscible phases. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction can occur.[10]
Causality and Rationale: The phase-transfer catalyst essentially acts as a "shuttle." For an anionic reactant in the aqueous phase, a catalyst like a quaternary ammonium salt (Q⁺X⁻) can exchange its anion (X⁻) for the reactant anion.[5] The resulting lipophilic ion pair (Q⁺Reactant⁻) is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the substrate.[11][12] This technique avoids the need for harsh solvents or high temperatures.[13]
Diagram of Phase-Transfer Catalysis
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Common Phase-Transfer Catalysts:
-
Tetrabutylammonium bromide (TBAB)
-
Benzyltriethylammonium chloride (TEBAC)
-
Crown ethers (for cation transfer)
Experimental Protocol: General PTC Reaction
-
Setup: Combine your substrate in a suitable organic solvent and the this compound in water in a reaction flask equipped with vigorous stirring.
-
Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of the phase-transfer catalyst (e.g., TBAB) to the biphasic mixture.
-
Reaction: Heat the mixture to the desired reaction temperature. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress by sampling the organic layer and analyzing via TLC or LC-MS.
Frequently Asked Questions (FAQs)
-
Q: What is 6-Aminonicotinaldehyde and what is it used for?
-
A: 6-Aminonicotinaldehyde, also known as 6-Aminopyridine-3-carboxaldehyde, is an organic compound used as a building block in the synthesis of more complex molecules.[14] It is notably a precursor for novel ribonucleotide reductase inhibitors, which are of interest in pharmaceutical research for developing treatments for various diseases, including cancer.[8][15][16]
-
-
Q: Why is the hydrochloride salt often supplied if the free base is more soluble in organic solvents?
-
A: The hydrochloride salt form offers several advantages for storage and handling. Amines can be sensitive to oxidation and degradation over time. Converting them to a salt increases their stability, often making them crystalline, free-flowing solids with a longer shelf life.[17] This stability is often prioritized for commercial supply, with the end-user performing the conversion to the free base just before use.
-
-
Q: What are the recommended storage conditions for this compound?
-
Q: If I convert the hydrochloride to the free base, are there any stability concerns?
-
A: Yes. The free base of 6-Aminonicotinaldehyde is more susceptible to oxidation and polymerization than its hydrochloride salt, especially given the presence of both an amine and an aldehyde group. It is highly recommended to use the free base immediately after its preparation and not to store it for extended periods. If storage is unavoidable, it should be under an inert atmosphere at low temperatures.
-
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 9. How To [chem.rochester.edu]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. 6-Aminonicotinaldehyde | CAS#:69879-22-7 | Chemsrc [chemsrc.com]
- 15. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
- 16. 6-Aminonicotinaldehyde | 69879-22-7 [amp.chemicalbook.com]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - this compound Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]
Technical Support Center: Identification of Impurities in 6-Aminonicotinaldehyde Hydrochloride
Welcome to the technical support center for 6-Aminonicotinaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification in this critical reagent. As a key building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety, efficacy, and reproducibility of your research.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources and types of impurities I might encounter in my this compound sample?
A1: Impurities in any synthesized compound can originate from various stages of its lifecycle, including synthesis, purification, and storage. For this compound, the impurities can be broadly categorized as organic, inorganic, or residual solvents.[2]
-
Process-Related Impurities (Organic): These are impurities that arise during the synthesis process. A common synthetic route to 6-Aminonicotinaldehyde involves the reduction of 2-amino-5-cyanopyridine.[3]
-
Unreacted Starting Materials: The most common impurity could be the starting material itself, such as 6-aminonicotinonitrile or (6-amino-3-pyridinyl)methanol.
-
Intermediates: Incomplete reactions can leave behind synthetic intermediates. The specific intermediates depend on the exact synthetic pathway used.
-
By-products: Side reactions can generate structurally similar molecules. For instance, over-oxidation could lead to the formation of 6-aminonicotinic acid.
-
-
Degradation Products: 6-Aminonicotinaldehyde contains an aldehyde group and an amino-substituted pyridine ring, which are susceptible to degradation.[4]
-
Oxidation: The aldehyde functional group is prone to oxidation, which would convert it to the corresponding carboxylic acid, 6-aminonicotinic acid. This can be accelerated by exposure to air.[4]
-
Photodegradation: Aromatic systems like the pyridine ring can be sensitive to light, potentially leading to complex rearrangements or dimerization.[4]
-
Hydrolysis: While generally stable, moisture can facilitate other degradation pathways.[4]
-
-
Residual Solvents & Inorganic Impurities:
The following diagram illustrates the logical relationship between the sources and types of potential impurities.
Caption: Potential sources and types of impurities in this compound.
Q2: I've detected an unexpected peak in my HPLC analysis. What is the standard workflow for identifying it?
A2: Observing an unknown peak is a common analytical challenge. A systematic approach is crucial for efficient identification. Do not immediately assume it is a novel impurity; systematic verification is key.
The workflow below outlines the logical steps from initial detection to structural elucidation.
Caption: Workflow for the identification of an unknown impurity.
Step-by-Step Troubleshooting:
-
Verify System Contamination: First, inject a blank solvent run. This will confirm if the unexpected peak is a true impurity or a contaminant from the solvent, system, or a carryover from a previous injection.[4]
-
Check Peak Purity: Utilize a Photodiode Array (PDA) or Diode Array Detector (DAD) with your HPLC. This allows you to inspect the UV spectrum across the peak. A spectrally pure peak will have a consistent spectrum from the upslope to the downslope. Spectral inhomogeneity suggests co-elution.[4]
-
Determine the Mass: The most powerful initial step for characterization is Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This technique provides the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of information for proposing a molecular formula and structure.[3]
-
Isolate and Characterize: If the impurity cannot be identified by LC-MS alone, preparative HPLC can be used to isolate a sufficient quantity for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q3: Can you provide a robust starting method for HPLC impurity profiling of this compound?
A3: Absolutely. A well-developed HPLC method is the cornerstone of impurity analysis. For pyridine derivatives, reversed-phase chromatography is typically effective.[1][6] The following method is a validated starting point that can be optimized for your specific instrumentation and impurity profile.
Experimental Protocol: HPLC Impurity Profiling
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase diluent to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
The conditions below are a robust starting point. Pyridine compounds are hydrophilic, and a mobile phase with good buffering is often required for sharp peak shapes.[7]
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate the basic nitrogens, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 275 nm | Wavelength of maximum absorbance for the aminopyridine chromophore. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and detector response. |
-
System Suitability:
-
Before running samples, perform a system suitability test. Inject a standard solution multiple times (n=5) and check for repeatability of retention time (<1% RSD) and peak area (<2% RSD).
-
Q4: My analytical results are inconsistent. How should I properly store this compound to prevent degradation?
A4: Inconsistent results, such as a loss of potency or the appearance of new peaks over time, often point to sample degradation.[4] The functional groups in this compound dictate its stability and storage requirements.
Best Practices for Storage:
-
Temperature: Store in a cool environment, typically between 2-8°C.[8][9] Elevated temperatures can accelerate degradation.[4]
-
Light: Protect the compound from light. Store in an amber vial or in a dark place. Aromatic pyridine systems can be susceptible to photolytic degradation.[4]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[8][9] This is critical to prevent the oxidation of the aldehyde group to a carboxylic acid.
-
Moisture: Keep the container tightly sealed to protect it from moisture.[4] The hydrochloride salt is hygroscopic, and absorbed water can facilitate degradation pathways.
For stock solutions, it is always recommended to prepare them fresh for each experiment. If solutions must be stored, they should be kept at low temperatures, protected from light, and their stability should be verified over the intended use period by re-analyzing them via HPLC.
Q5: Beyond HPLC, what other analytical techniques are essential for a comprehensive impurity analysis?
A5: While HPLC is the primary tool, a multi-technique approach is often necessary for unambiguous identification and quantification of all potential impurities.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical complementary technique. It couples the separation power of HPLC with the detection power of mass spectrometry, providing molecular weight information for each impurity, which is invaluable for identification.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for identifying and quantifying residual solvents.[2] A headspace autosampler is typically used to introduce the volatile components into the GC system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the definitive structural elucidation of unknown impurities.[1] After an impurity is isolated (e.g., by preparative HPLC), 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in an impurity. For example, the appearance of a broad O-H stretch and a shift in the carbonyl peak could indicate the oxidation of the aldehyde to a carboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. americanelements.com [americanelements.com]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. helixchrom.com [helixchrom.com]
- 8. 6-Aminonicotinaldehyde | 69879-22-7 [sigmaaldrich.com]
- 9. Cas 69879-22-7,6-Aminonicotinaldehyde | lookchem [lookchem.com]
Technical Support Center: Scaling Up Reactions Involving 6-Aminonicotinaldehyde Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Aminonicotinaldehyde hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully scale up your reactions from the laboratory bench to pilot plant and beyond. As a key building block in the synthesis of various pharmaceutical intermediates, understanding the nuances of its reactivity and handling at scale is critical for safe, efficient, and reproducible outcomes.
Introduction: The Challenge of Scale-Up
Scaling up any chemical synthesis is more than just using larger flasks and greater quantities of reagents. Physical and chemical parameters that are negligible at the lab scale can become critical, and potentially hazardous, in a larger reactor. For a molecule like this compound, which contains a reactive aldehyde, a nucleophilic amino group, and a pyridine ring, all while being a salt, the challenges are multifaceted. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when planning to scale up reactions with this compound.
Q1: What are the primary safety concerns when handling this compound at a multi-gram or kilogram scale?
A1: At larger scales, the potential for exposure and the consequences of an adverse event are significantly increased. Key safety concerns include:
-
Inhalation and Dermal Exposure: 6-Aminonicotinaldehyde is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1] When handling kilogram quantities, the risk of dust generation is much higher. Always use appropriate personal protective equipment (PPE), including a respirator with a particulate filter, chemical-resistant gloves, and eye protection.[2][3] Work should be conducted in a well-ventilated area or a fume hood with adequate airflow.
-
Thermal Hazards: While many reactions involving this compound may not be violently exothermic, the increased mass and reduced surface-area-to-volume ratio in a large reactor can lead to heat accumulation. It is crucial to have a robust cooling system and to perform a thermal hazard assessment, especially for new processes.
-
Static Discharge: When transferring large quantities of powdered solids, there is a risk of generating static electricity, which could ignite flammable solvents. Ensure all equipment is properly grounded.
Q2: How does the hydrochloride salt form of this reagent affect its solubility and reactivity in common organic solvents during scale-up?
A2: The hydrochloride salt form has a significant impact on the compound's physical properties.
-
Solubility: As a salt, this compound generally has poor solubility in many common non-polar organic solvents like hexanes, toluene, and diethyl ether. It exhibits better solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. However, at a large scale, achieving complete dissolution can still be challenging and may require large solvent volumes, which can be inefficient. It is crucial to determine the solubility profile in your chosen solvent system at the intended reaction temperature before attempting a large-scale run.
-
Reactivity: The hydrochloride salt means the pyridine nitrogen is protonated. This can affect the reactivity of the molecule. For reactions requiring a free amino group as a nucleophile, a base must be added to liberate the free amine. The choice and addition of this base are critical at scale to avoid exotherms and ensure a controlled reaction.
Q3: My small-scale reaction works well in DMF, but I want to avoid it for a pilot-plant run. What are suitable alternative solvents?
A3: Avoiding high-boiling, polar aprotic solvents like DMF and DMSO at scale is a common goal due to difficulties in removal and potential toxicity. Suitable alternatives depend on the specific reaction, but here are some strategies:
-
Lower-Boiling Polar Aprotic Solvents: Consider solvents like acetonitrile (ACN) or ethyl acetate. Their lower boiling points make them easier to remove under vacuum.
-
Alcohols: Ethanol or isopropanol can be good choices, especially if the starting material shows good solubility.
-
Phase-Transfer Catalysis: If your reaction involves a salt and a non-polar organic phase, a phase-transfer catalyst can facilitate the reaction in a more easily removable solvent system like toluene or methyl tert-butyl ether (MTBE).
A solvent selection guide can be a useful tool in this process.
| Solvent Class | Examples | Suitability for Scale-Up |
| Polar Aprotic (High-Boiling) | DMF, DMSO, NMP | Often effective but difficult to remove. |
| Polar Aprotic (Low-Boiling) | Acetonitrile, Acetone | Easier to remove, good general-purpose solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good for dissolving the salt, but can interfere with certain reagents. |
| Ethers | THF, 2-MeTHF, MTBE | Moderate polarity, 2-MeTHF is a greener alternative to THF. |
| Hydrocarbons | Toluene, Heptane | Generally poor solubility for the hydrochloride salt. |
Q4: Do I need to use the hydrochloride salt, or can I use the free base of 6-Aminonicotinaldehyde?
A4: While the hydrochloride salt is often the commercially available form due to its increased stability, using the free base is a viable option and can simplify some processes.
-
Generating the Free Base: You can generate the free base in a separate step by partitioning the hydrochloride salt between an aqueous base (like sodium carbonate or sodium hydroxide) and an organic solvent. After separation and drying, the organic solution of the free base can be used directly in the next step.
-
Pros of Using the Free Base: This approach eliminates the need to add a base during the reaction itself, which can simplify the process and reduce the salt load in the work-up.
-
Cons of Using the Free Base: The free base may be less stable over time than the hydrochloride salt. It's best to generate it and use it relatively quickly.
Part 2: Troubleshooting Guide
This section is designed to address specific problems you may encounter during the scale-up process.
Issue 1: Incomplete Reaction or Stalling at Large Scale
-
Possible Cause 1: Poor Mixing. In a large reactor, inefficient stirring can lead to localized "hot spots" or areas of high concentration, while other parts of the mixture remain unreacted.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a suitable impeller) for the viscosity and volume of your reaction. Baffles in the reactor can also improve mixing. For very viscous mixtures, dilution may be necessary.
-
-
Possible Cause 2: Inefficient Heat Transfer. A reaction that proceeds smoothly at 50°C in a 1L flask may struggle to reach and maintain that temperature in a 100L reactor due to the different surface-area-to-volume ratio.
-
Solution: Monitor the internal reaction temperature, not just the heating jacket temperature. Ensure your heating system is adequate for the scale. For exothermic reactions, the opposite is true; ensure your cooling system can handle the heat load.
-
-
Possible Cause 3: Base Addition Issues. If your reaction requires a base to be added, the rate and method of addition are critical at scale. Adding the base too slowly can lead to a stalled reaction, while adding it too quickly can cause a dangerous exotherm.
-
Solution: The base should be added at a controlled rate, with careful monitoring of the internal temperature. For solid bases, ensure they do not clump together, which would reduce their effective surface area.
-
Issue 2: Product "Oils Out" or Becomes an Unmanageable Solid During Work-up
-
Possible Cause 1: Supersaturation. A common issue during cooling or anti-solvent addition is that the product comes out of solution too quickly, trapping impurities and forming an oil or a fine, difficult-to-filter solid.
-
Solution:
-
Controlled Cooling: Cool the mixture slowly and with good agitation.
-
Seeding: Add a small amount of pure, crystalline product (seed crystals) at a temperature where the solution is just saturated. This encourages controlled crystallization.
-
Anti-solvent Addition: Add the anti-solvent slowly to the product solution (not the other way around) with vigorous stirring.
-
-
-
Possible Cause 2: pH Changes. The solubility of your product, which likely contains a basic pyridine nitrogen, can be highly dependent on the pH of the aqueous phase during extraction.
-
Solution: Carefully control the pH during your work-up. It may be beneficial to perform a small-scale test to determine the optimal pH range for clean phase separation and product isolation.
-
Issue 3: Difficulty with Purification at Scale
-
Possible Cause 1: Column Chromatography is Not a Viable Option. While effective at the lab scale, flash chromatography is often impractical and expensive for multi-kilogram quantities.
-
Solution: Crystallization. This is the most common method for purifying large quantities of solid compounds. A systematic approach to finding a suitable crystallization solvent system is crucial.
-
Step 1: Single Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at reflux. A good single solvent for crystallization will dissolve the product when hot but not when cold.
-
Step 2: Two-Solvent System: If a single solvent is not effective, find a "solvent" in which the product is soluble and an "anti-solvent" in which it is not. The two solvents must be miscible. Dissolve the product in the minimum amount of hot "solvent" and then slowly add the "anti-solvent" until the solution becomes cloudy. Then, add a small amount of the "solvent" back to clarify and allow the mixture to cool slowly.
-
-
-
Possible Cause 2: Persistent Impurities. Some impurities may have very similar solubility profiles to your product, making them difficult to remove by crystallization alone.
-
Solution:
-
Reslurry: Stirring the crude product as a slurry in a solvent that dissolves the impurity but not the product can be a very effective purification technique.
-
Acid-Base Extraction: Use the basicity of the pyridine nitrogen to your advantage. Dissolve the crude product in an organic solvent and wash with an aqueous acid to extract your product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified product back into an organic solvent.
-
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Scale-Up Test Reaction (e.g., Nucleophilic Aromatic Substitution)
This protocol outlines a general workflow for testing a reaction at a 100-500g scale before moving to a pilot plant.
-
Safety and Equipment Check:
-
Ensure the reactor is clean, dry, and all connections are secure.
-
Verify that the overhead stirrer, temperature probe, and condenser are functioning correctly.
-
Have appropriate quench solutions and spill kits readily available.
-
-
Reagent Charging:
-
Charge the reactor with this compound (1.0 eq) and the chosen solvent.
-
Begin agitation to ensure the solid is well-suspended.
-
If the reaction requires a base, add it now. For solid bases like K₂CO₃, add them in portions to control any initial effervescence or exotherm.
-
-
Nucleophile Addition:
-
Add the nucleophile (e.g., an amine or thiol, 1.1 eq) to the reactor. If the nucleophile is a liquid, it should be added via an addition funnel at a controlled rate. Monitor the internal temperature closely during the addition.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the target temperature.
-
Monitor the reaction progress by taking small samples and analyzing them by TLC, LC-MS, or GC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary (e.g., by adding water).
-
Perform extractions as developed in the lab-scale experiments.
-
Isolate the crude product by concentrating the organic phase.
-
-
Purification:
-
Perform a crystallization or reslurry based on prior development work.
-
Filter the purified solid and wash with a small amount of cold solvent.
-
Dry the product under vacuum at an appropriate temperature.
-
Diagram: Scale-Up Workflow Logic
References
Validation & Comparative
A Senior Application Scientist's Guide to Aminonicotinaldehydes: A Comparative Analysis
For correspondence: --INVALID-LINK--
Abstract
Aminonicotinaldehydes are a critical class of heterocyclic building blocks, foundational to the synthesis of a multitude of bioactive compounds in medicinal chemistry and materials science. The isomeric placement of the amino substituent on the pyridine ring—be it at the 2-, 5-, or 6-position relative to the C3-aldehyde—profoundly alters the molecule's electronic landscape, stability, and reactivity. This guide provides an in-depth comparison of 6-Aminonicotinaldehyde hydrochloride, 2-Aminonicotinaldehyde, and 5-Aminonicotinaldehyde, offering researchers, scientists, and drug development professionals a robust framework for informed isomer selection. We will dissect their physicochemical properties, spectroscopic signatures, and differential reactivity, supported by a detailed experimental protocol for a comparative synthetic application.
Introduction
The pyridine ring is a privileged scaffold in drug discovery, and its functionalization with both an amino group (a key hydrogen bond donor and site of nucleophilicity) and an aldehyde group (a versatile electrophilic handle for synthetic elaboration) creates a powerful synthetic intermediate. However, not all isomers are created equal. The choice between 6-amino-, 2-amino-, or 5-aminonicotinaldehyde can be the determining factor in the success of a synthetic route, the stability of the final compound, or the potency of a drug candidate. This guide aims to elucidate the nuanced yet critical differences between these isomers to streamline their application in research and development.
Part 1: Comparative Physicochemical Properties
The handling, storage, and reaction setup for these isomers are directly influenced by their physical and chemical properties. 6-Aminonicotinaldehyde is frequently supplied as a hydrochloride salt to enhance its stability and shelf-life, a common strategy for electron-rich aminopyridines which can be susceptible to air oxidation.
Expert Insight: The hydrochloride salt form, while improving stability, necessitates an extra equivalent of a non-nucleophilic base in subsequent reactions to liberate the free amine for participation in the desired transformation. This is a critical, often overlooked, experimental parameter.
| Property | 2-Aminonicotinaldehyde | 5-Aminonicotinaldehyde | 6-Aminonicotinaldehyde (Free Base) |
| Structure | ![]() | ![]() | ![]() |
| CAS Number | 7521-41-7[1] | 859987-03-4[2] | 69879-22-7[3] |
| Molecular Weight | 122.12 g/mol [1] | 122.12 g/mol [2] | 122.12 g/mol [3] |
| Appearance | Yellow to light brown crystalline powder[1] | (Not specified) | Light yellow to yellow solid |
| Melting Point (°C) | 98 - 104[4] | (Not readily available) | ~161[3] |
| Predicted pKa | ~6.9 (analogous to 2-aminopyridine) | ~6.0 (analogous to 3-aminopyridine) | ~9.2 (analogous to 4-aminopyridine) |
| Storage | Store at 0-8°C, air sensitive[1] | Store at 2-8°C, under inert atmosphere[2] | Store at 2-8°C, under inert atmosphere |
pKa values are estimated based on the trends of the corresponding aminopyridine isomers, which provide a strong model for the relative basicity of the pyridine ring nitrogen.
Part 2: Spectroscopic Distinctions (¹H NMR)
The electronic environment of each proton is unique to the isomer, resulting in distinct chemical shifts in ¹H NMR spectroscopy. These differences are diagnostic and can be used to confirm the identity of the starting material and any subsequent products.
Causality of Chemical Shifts: The position of the electron-donating amino group (-NH₂) dictates the shielding and deshielding of the ring protons.
-
6-Amino (para): The strong +M (mesomeric) effect donates electron density into the ring, strongly shielding the protons at the C2 and C4 positions. The aldehyde proton is also affected.
-
2-Amino (ortho): A similar +M effect shields the ring protons. The aldehyde proton at C3 is proximate to the amino group, which can lead to intramolecular hydrogen bonding, potentially shifting it downfield.
-
5-Amino (meta): The +M effect from this position does not extend to the aldehyde or the other ring protons as effectively, resulting in less pronounced shielding effects compared to the ortho/para isomers.
| Proton | 2-Amino Isomer (Predicted) | 5-Amino Isomer (Predicted) | 6-Amino Isomer (Predicted) |
| -CHO | ~9.75 ppm | ~9.85 ppm | ~9.66 ppm |
| -NH₂ | ~6.5 ppm (broad) | ~6.0 ppm (broad) | ~7.19 ppm (broad) |
| Ring H | H4: ~7.5 ppm, H5: ~6.7 ppm, H6: ~8.1 ppm | H2: ~8.2 ppm, H4: ~7.4 ppm, H6: ~8.3 ppm | H2: ~8.43 ppm, H4: ~7.75 ppm, H5: ~6.51 ppm |
Note: Predicted shifts are in DMSO-d₆ and serve as a guide. Actual values may vary based on solvent and concentration.
Part 3: Comparative Reactivity in Heterocycle Synthesis
The electronic differences between the isomers directly translate to their reactivity. The electron density at the aldehyde's carbonyl carbon (electrophilicity) and the pyridine ring's nucleophilicity are modulated by the amino group's position.
Theoretical Framework: Electronic Effects
The diagram below illustrates how the amino group's electron-donating effects differ by position, influencing the reactivity of both the aldehyde and the pyridine ring.
Caption: Electronic effects of amino group position on reactivity.
Application Study: The Pictet-Spengler Reaction
To provide a tangible comparison, we will model the use of these isomers in a Pictet-Spengler reaction. This reaction is a powerful tool for synthesizing complex heterocyclic scaffolds, such as β-carbolines, from a β-arylethylamine and an aldehyde. Here, the aminonicotinaldehyde acts as the aldehyde component, and the pyridine ring itself is the "aryl" group that undergoes intramolecular cyclization.
Reaction Scheme: Tryptamine + Aminonicotinaldehyde Isomer → Aza-β-carboline product.
Predicted Outcome & Rationale:
-
6-Aminonicotinaldehyde: The strong electron-donating nature of the para-amino group will make the pyridine ring highly nucleophilic. This is expected to facilitate the key cyclization step (electrophilic aromatic substitution), leading to a faster reaction rate and potentially higher yield compared to the other isomers, provided the initial imine formation is not significantly hindered.
-
5-Aminonicotinaldehyde: The meta-amino group has a less pronounced activating effect on the pyridine ring. The cyclization step will likely be slower, requiring more forcing conditions (e.g., stronger acid, higher temperature).
-
2-Aminonicotinaldehyde: While electronically similar to the 6-amino isomer, the ortho-amino group may sterically hinder the approach of tryptamine to the aldehyde. Furthermore, intramolecular hydrogen bonding between the -NH₂ and the -CHO could reduce the aldehyde's electrophilicity, slowing the initial condensation step.
Experimental Protocol: Comparative Pictet-Spengler Synthesis
This self-validating protocol is designed to objectively compare the reactivity of the three isomers under identical conditions.
Materials:
-
This compound
-
2-Aminonicotinaldehyde
-
5-Aminonicotinaldehyde
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Workflow Diagram:
Caption: Workflow for comparative Pictet-Spengler reaction.
Step-by-Step Procedure:
-
Reactant Preparation:
-
Set up three identical round-bottom flasks (A, B, C) equipped with magnetic stir bars under an inert nitrogen atmosphere.
-
To each flask, add tryptamine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
To Flask A, add 2-Aminonicotinaldehyde (1.1 eq).
-
To Flask B, add 5-Aminonicotinaldehyde (1.1 eq).
-
To Flask C, add this compound (1.1 eq) followed by triethylamine (1.1 eq) to neutralize the salt.
-
-
Reaction Execution:
-
Stir all three reaction mixtures at room temperature for 30 minutes to facilitate the initial formation of the Schiff base (imine).
-
To each flask, add trifluoroacetic acid (TFA, 1.5 eq) to catalyze the cyclization. Causality: TFA protonates the imine, forming a highly electrophilic iminium ion, which is the driving force for the intramolecular electrophilic attack on the electron-rich pyridine ring.
-
Heat the reactions to 40°C.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at set time intervals (e.g., 1, 4, 12, and 24 hours), comparing the consumption of starting material and the formation of the product spot.
-
-
Work-up and Purification:
-
Once a reaction is deemed complete (or after 24 hours), cool the flask to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue from each reaction using silica gel column chromatography.
-
-
Analysis:
-
Determine the isolated yield for each reaction.
-
Confirm the structure of the purified products using ¹H NMR and Mass Spectrometry.
-
Compare the time to completion and the final yields to establish a practical reactivity trend.
-
Summary and Recommendations
The choice of aminonicotinaldehyde isomer is a strategic decision with significant downstream consequences. This guide has demonstrated that the electronic and steric properties imparted by the amino group's position are predictable and have a profound impact on the molecule's behavior.
| Isomer | Key Characteristics | Recommended For |
| 6-Aminonicotinaldehyde | Para-effect: Strong ring activation, high nucleophilicity. Aldehyde is moderately deactivated. Generally high reactivity in electrophilic aromatic substitutions. | Reactions where activation of the pyridine ring is crucial for cyclization or substitution. Synthesis of planar, conjugated systems. |
| 2-Aminonicotinaldehyde | Ortho-effect: Strong ring activation but potential for steric hindrance and intramolecular H-bonding. May act as a bidentate ligand. | Syntheses requiring chelation control or where steric bulk can be used to direct reaction outcomes. |
| 5-Aminonicotinaldehyde | Meta-effect: Minimal resonance activation of the ring. Aldehyde remains relatively electrophilic. Ring is less nucleophilic. | Reactions that rely primarily on the aldehyde's electrophilicity (e.g., Wittig, Grignard) where pyridine ring participation is undesired. |
By understanding these fundamental differences, researchers can select the optimal aminonicotinaldehyde isomer, saving valuable time and resources while enhancing the probability of synthetic success.
References
A Comparative Guide to the Validation of Analytical Methods for 6-Aminonicotinaldehyde Hydrochloride
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 6-Aminonicotinaldehyde hydrochloride is paramount for ensuring batch-to-batch consistency, monitoring stability, and guaranteeing the quality of intermediates and final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two principal analytical techniques suitable for the validation of this compound: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a Gas Chromatography with Flame Ionization Detection (GC-FID) method.
As specific validated methods for this compound are not extensively published, this document outlines detailed, field-proven protocols derived from established methodologies for analogous aromatic amines and aldehydes. The experimental choices are explained to provide a clear understanding of the underlying scientific principles, ensuring that the described protocols are self-validating systems.
Introduction to Analytical Strategy
This compound (C₆H₇ClN₂O, M.W.: 158.59) is a polar aromatic amine and aldehyde.[1] The choice of analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity assay, impurity quantification, stability testing).
-
RP-HPLC is the workhorse of the pharmaceutical industry, ideal for separating polar to moderately non-polar compounds.[2][3] Its application as a stability-indicating method allows for the separation of the parent peak from any potential degradation products, which is critical for stability studies.[4]
-
Gas Chromatography (GC) is highly effective for volatile or semi-volatile compounds. While amines can be challenging for GC due to their polarity leading to peak tailing, appropriate column selection and derivatization (if necessary) can yield robust methods.[5] It offers high resolution and sensitivity, particularly with a Flame Ionization Detector (FID).[6]
This guide will compare a direct RP-HPLC-UV method, suitable for stability and purity analysis, with a GC-FID method for quantifying volatile impurities and residual solvents.
Method 1: Stability-Indicating RP-HPLC with UV Detection
This method is designed to quantify this compound and separate it from potential degradation products, making it suitable for both assay and stability studies.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen as it provides excellent retention and separation for a wide range of polar and non-polar compounds. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like amines.
-
Mobile Phase: An acidic mobile phase (using formic or trifluoroacetic acid) is selected to protonate the amino group of the analyte. This ensures a single ionic species in solution, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar degradation products are effectively separated and eluted within a reasonable runtime.[7]
-
Detector: A UV detector is selected due to the presence of a chromophore (the pyridine ring system) in the analyte. The detection wavelength is chosen at the absorbance maximum (λmax) to ensure high sensitivity.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a stock solution of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard to achieve a target concentration of 100 µg/mL.
-
Experimental Workflow: RP-HPLC Method
Caption: Workflow for the stability-indicating RP-HPLC method.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is proposed for the quantification of this compound, particularly in scenarios where the analysis of volatile related substances or residual solvents is also required.
Causality Behind Experimental Choices:
-
Column: A low-to-mid polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane), is a versatile choice. It provides good separation for a wide range of compounds and is robust. The potential for peak tailing due to the primary amine is a key consideration.[5]
-
Inlet: A split/splitless inlet is used. Splitless mode is preferred for trace analysis to ensure maximum transfer of the analyte onto the column, while split mode is used for higher concentrations to avoid column overload.
-
Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and excellent sensitivity to organic compounds.[6] It is a universal detector for hydrocarbons and is less complex to operate than a mass spectrometer.
-
Derivatization (Consideration): Direct injection of primary amines can sometimes lead to poor peak shape.[5] If significant tailing is observed, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to convert the polar -NH2 group into a less polar and more volatile trimethylsilyl (TMS) derivative, improving chromatographic performance. However, for simplicity, this guide will first outline the direct injection method.
Detailed Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1 ratio).
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with Methanol. This yields a stock solution of 1000 µg/mL (1 mg/mL).
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard to achieve a target concentration of 1 mg/mL in Methanol.
-
Experimental Workflow: GC-FID Method
Caption: Workflow for the GC-FID method.
Method Validation and Comparative Performance
Method validation is the process of proving that an analytical technique is appropriate for its intended use.[8] The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][9][10]
Below is a comparative summary of the expected performance for the two proposed methods based on typical results for similar analytes.
| Validation Parameter | RP-HPLC-UV Method | GC-FID Method | Rationale for Performance |
| Specificity | High. Demonstrated by separating the main peak from impurities, degradants, and placebo components. Peak purity analysis by DAD is essential. | Moderate to High. Specificity is determined by retention time. Co-elution is possible. Confirmation with GC-MS would provide higher assurance. | HPLC offers superior selectivity for complex mixtures. GC relies solely on retention time for specificity in an FID system. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques exhibit excellent linearity over a defined range.[11] |
| Range | 80% to 120% of the target assay concentration. | 70% to 130% of the target concentration. | The defined range ensures the method is accurate and precise for expected variations in sample concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Accuracy is demonstrated by spiking a placebo or sample matrix with known amounts of the analyte. |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: ≤ 1.5% Intermediate: ≤ 2.5% | HPLC injection systems are typically more precise than GC split/splitless injectors, leading to lower variability. |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | Dependent on the analyte's UV absorptivity (HPLC) and its response in a flame (GC). HPLC is often more sensitive for strong chromophores. |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[10] |
| Robustness | High. Unaffected by small, deliberate changes in pH, mobile phase composition, and column temperature. | Moderate. Sensitive to changes in oven ramp rate, carrier gas flow, and inlet temperature. | The liquid mobile phase in HPLC provides a more forgiving environment for minor parameter variations compared to the gas phase dynamics in GC. |
Conclusion and Recommendations
Both RP-HPLC and GC-FID offer viable pathways for the validation of analytical methods for this compound. The choice of method should be guided by the specific analytical objective.
-
For quality control, stability testing, and impurity profiling , the stability-indicating RP-HPLC method is superior . Its ability to separate a wide range of degradation products and impurities in a single run is a significant advantage that aligns with regulatory expectations for pharmaceutical analysis.[7]
-
The GC-FID method serves as a strong alternative, particularly for ortho-gonal validation or when the primary concern is the quantification of the main component and any associated volatile impurities or residual solvents. Its simplicity and robustness make it a cost-effective choice for routine analysis where a full degradation profile is not required.
Ultimately, a comprehensive analytical strategy for this compound would ideally involve the development and validation of both methods to provide a complete picture of the product's quality, purity, and stability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. amecj.com [amecj.com]
- 4. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. 69879-22-7|6-Aminonicotinaldehyde|BLD Pharm [bldpharm.com]
- 9. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 10. ijpab.com [ijpab.com]
- 11. chemscene.com [chemscene.com]
A Comparative Guide to the Characterization of 6-Aminonicotinaldehyde Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular entities with tailored properties is a cornerstone of innovation. 6-Aminonicotinaldehyde hydrochloride serves as a versatile building block, offering a unique combination of a nucleophilic amino group and a reactive aldehyde function on a pyridine scaffold. This duality allows for the facile synthesis of a diverse range of derivatives, most notably Schiff bases, which are of significant interest due to their broad spectrum of biological activities and applications in coordination chemistry.
This guide provides an in-depth technical comparison of the essential characterization techniques for products derived from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the expected analytical outcomes with those for derivatives synthesized from alternative starting materials, such as 6-chloronicotinaldehyde. Our focus is to equip researchers with the knowledge to rigorously confirm the structure, purity, and properties of their synthesized compounds.
The Synthetic Landscape: From Starting Material to Derivative
The primary route to derivatives of 6-Aminonicotinaldehyde involves the condensation of its aldehyde group with a primary amine to form a Schiff base (imine). This reaction is typically straightforward, often requiring mild conditions. The resulting imine can then be further modified, for instance, by reduction to a secondary amine.
An alternative and common precursor for similar structures is 6-chloronicotinaldehyde. In this case, the synthesis proceeds via a nucleophilic aromatic substitution (SNAr) of the chloro group with an amine, followed by reactions of the aldehyde. The choice of starting material can influence the overall synthetic strategy, yield, and impurity profile of the final product, making a comparative understanding of their characterization crucial.
I. Spectroscopic Characterization: Elucidating Molecular Structure
Spectroscopic techniques are fundamental to the unequivocal identification of newly synthesized compounds. For derivatives of 6-Aminonicotinaldehyde, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For Schiff base derivatives of 6-Aminonicotinaldehyde, both ¹H and ¹³C NMR provide critical information.
Causality of Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are common choices. DMSO-d₆ is particularly useful for compounds with limited solubility or those containing acidic protons (like the N-H of the amino group in the starting material), which are readily observable.
-
Internal Standard: Tetramethylsilane (TMS) is the universal standard (0 ppm) for both ¹H and ¹³C NMR, allowing for accurate chemical shift referencing.
Expected Spectroscopic Data for a Representative Schiff Base (6-((phenylimino)methyl)pyridin-2-amine):
| Technique | Expected Chemical Shift (δ) / Signal | Rationale |
| ¹H NMR | ~9.8 - 10.0 ppm (singlet, 1H) | Aldehyde proton (-CHO) of the starting material. Its disappearance is a key indicator of successful imine formation. |
| ~8.5 - 8.8 ppm (singlet, 1H) | Imine proton (-CH=N-). This is a characteristic signal for Schiff bases.[1][2] | |
| ~8.4 ppm (doublet, 1H) | Pyridine ring proton adjacent to the nitrogen and the imine. | |
| ~7.8 ppm (doublet of doublets, 1H) | Pyridine ring proton between the amino and imine groups. | |
| ~6.5 - 7.5 ppm (multiplets) | Aromatic protons of the pyridine and phenyl rings. | |
| ~6.2 ppm (broad singlet, 2H) | Amino group protons (-NH₂) on the pyridine ring. | |
| ¹³C NMR | ~190 ppm | Aldehyde carbonyl carbon of the starting material. Its absence confirms reaction completion. |
| ~160 - 165 ppm | Imine carbon (-CH=N-). A key diagnostic peak for Schiff bases.[3] | |
| ~110 - 160 ppm | Aromatic carbons of the pyridine and phenyl rings. |
Comparative Analysis with Derivatives from 6-Chloronicotinaldehyde:
For a Schiff base derived from 6-chloronicotinaldehyde, the key difference in the NMR spectra would be the absence of the amino group signals. Instead, the pyridine ring protons would show different splitting patterns and chemical shifts due to the electronic effect of the chlorine atom. After substitution of the chlorine with an amine, the spectra would become more comparable to those of the 6-aminonicotinaldehyde derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality of Experimental Choices:
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. This minimizes sample preparation time and avoids solvent interference.
Expected Spectroscopic Data:
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Significance |
| -NH₂ (stretch) | 3400 - 3200 (two bands) | Present in the starting material and the final product. |
| C=O (stretch) | ~1700 | Strong absorption in the starting material (aldehyde). Its disappearance is a primary indicator of reaction success. |
| C=N (stretch) | ~1650 - 1600 | A key diagnostic band for the formation of the imine bond in the Schiff base derivative.[3] |
| C=C & C=N (aromatic stretch) | ~1600 - 1450 | Characteristic absorptions for the pyridine and any other aromatic rings. |
Comparative Analysis:
Derivatives from 6-chloronicotinaldehyde would lack the -NH₂ stretching bands unless the chloro group is substituted with an amine. The C=N stretching frequency in the final Schiff base would be similar.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like Schiff bases, often yielding a prominent protonated molecular ion peak [M+H]⁺. Electron ionization (EI) can provide more extensive fragmentation, which can be useful for structural elucidation.
Expected Fragmentation Pattern for a Schiff Base Derivative:
The molecular ion peak (M⁺ or [M+H]⁺) should be observed, confirming the molecular weight of the synthesized compound. Common fragmentation pathways for imines include cleavage of the C-N single bond and fragmentation of the aromatic rings.
Comparative Analysis:
The molecular weight of a Schiff base derived from 6-chloronicotinaldehyde will be different from that of a 6-aminonicotinaldehyde derivative with the same amine substituent. The fragmentation patterns will also differ due to the presence of the chloro or amino group.
II. Chromatographic Techniques: Purity Assessment and Separation
Chromatographic methods are indispensable for determining the purity of a synthesized compound and for separating it from unreacted starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.
Experimental Protocol: Purity Determination of a Schiff Base Derivative
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5-1.0 mg/mL.
Data Analysis:
The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The retention times of the starting material and the product should be well-resolved.
Comparative Analysis:
Derivatives from 6-chloronicotinaldehyde are generally less polar than their 6-amino counterparts. This will result in longer retention times on a reversed-phase HPLC column under the same conditions. The impurity profile will also differ, reflecting the different synthetic routes.
Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile and thermally stable derivatives, GC-MS can be a powerful tool for separation and identification.
Causality of Experimental Choices:
-
Derivatization: For less volatile compounds, derivatization (e.g., silylation) may be necessary to increase their volatility for GC analysis.
-
Column Selection: A non-polar or medium-polarity capillary column is typically used for the separation of aromatic compounds.
Data Analysis:
The total ion chromatogram (TIC) provides separation information similar to an HPLC chromatogram. The mass spectrum of each peak allows for positive identification of the components by comparing them to a spectral library or by manual interpretation.
III. Visualizing the Workflow
To provide a clear overview of the characterization process, the following diagrams illustrate the logical flow of experiments.
Caption: Experimental workflow from synthesis to characterization.
IV. Conclusion
The robust characterization of derivatives synthesized from this compound is paramount for their successful application in research and development. A multi-technique approach, combining NMR, FTIR, and mass spectrometry for structural confirmation, alongside HPLC for purity assessment, provides a comprehensive and self-validating analytical workflow. By understanding the expected data and comparing it to that of derivatives from alternative precursors like 6-chloronicotinaldehyde, researchers can confidently establish the identity and quality of their novel compounds. This guide serves as a foundational resource to inform experimental design and data interpretation in this exciting area of chemical synthesis.
V. References
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. --INVALID-LINK--[1]
-
Berber, I., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. --INVALID-LINK--[2]
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research. --INVALID-LINK--
-
Science.gov. schiff bases synthesis: Topics by Science.gov. --INVALID-LINK--
-
Olalekan, T. E., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. Der Pharma Chemica. --INVALID-LINK--[3]
References
A Senior Scientist's Guide: Unveiling the Advantages of 6-Aminonicotinaldehyde Hydrochloride
In the landscape of chemical synthesis and bioconjugation, the choice of reagent is paramount to experimental success. While a multitude of aromatic aldehydes are available, 6-Aminonicotinaldehyde hydrochloride emerges as a reagent with a unique constellation of properties that offer distinct advantages over simpler analogues like benzaldehyde. This guide provides an in-depth comparison, grounded in chemical principles, to inform researchers, scientists, and drug development professionals on when and why to deploy this versatile molecule.
The Reagents: A Comparative Introduction
At first glance, 6-Aminonicotinaldehyde is an aromatic aldehyde. However, its architecture, featuring a pyridine ring and an amino substituent, sets it apart from the archetypal aromatic aldehyde, benzaldehyde. The hydrochloride salt form further enhances its utility.
-
This compound: A pyridine-based aldehyde featuring an amino group at the 6-position. The pyridine nitrogen and the amino group introduce unique electronic and catalytic properties. The hydrochloride salt ensures enhanced aqueous solubility.
-
Benzaldehyde: The simplest aromatic aldehyde, consisting of a benzene ring bonded to a formyl group. It serves as a fundamental benchmark for reactivity in nucleophilic addition and condensation reactions.[1]
This guide will dissect the key performance differences stemming from these structural distinctions, focusing on reactivity, reaction kinetics, solubility, and unique applications.
Head-to-Head Comparison: Performance and Properties
The decision to use this compound over a simpler reagent like benzaldehyde is driven by four key advantages: enhanced reaction kinetics through intramolecular catalysis, pH-dependent reactivity, superior aqueous solubility, and the ability to chelate metal ions.
Reactivity and Electronic Effects: A Tale of Two Rings
The reactivity of an aldehyde in nucleophilic addition reactions, such as the formation of a Schiff base (imine), is governed by the electrophilicity of the carbonyl carbon.[1] Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the aldehyde more reactive, while electron-donating groups decrease it.[2][3]
-
Benzaldehyde: The benzene ring stabilizes the partial positive charge on the carbonyl carbon through resonance, rendering it less reactive than aliphatic aldehydes.[1][3]
-
6-Aminonicotinaldehyde: This molecule presents a more complex electronic profile. The pyridine ring nitrogen is electron-withdrawing, which tends to increase the aldehyde's reactivity. However, the amino group (-NH2) at the 6-position is a powerful electron-donating group that acts in opposition. The net effect is a nuanced reactivity that can be harnessed under specific conditions. While the amino group may slightly reduce the intrinsic electrophilicity compared to an unsubstituted pyridine-3-carboxaldehyde, it plays a more critical role in catalysis, as discussed next.
Intramolecular Catalysis: The Kinetic Advantage
The most significant advantage of 6-Aminonicotinaldehyde is its potential for intramolecular catalysis in Schiff base formation. The formation of an imine proceeds via a carbinolamine intermediate, and the rate-limiting step is often the acid- or base-catalyzed dehydration of this intermediate.[4]
-
Benzaldehyde Reactions: Typically require an external acid or base catalyst to proceed at an appreciable rate.[5]
-
6-Aminonicotinaldehyde Reactions: The reagent has built-in catalytic centers. The pyridine ring nitrogen (pKa of conjugate acid ~5.2) can act as a general base to deprotonate the attacking nucleophile or as a general acid (in its protonated form) to protonate the carbonyl oxygen, facilitating the initial attack.[6] Subsequently, it can catalyze the dehydration of the carbinolamine intermediate. This intramolecular assistance can lead to significantly faster reaction rates under milder conditions (e.g., neutral pH) compared to reactions with benzaldehyde. Pyridine derivatives are well-known for their role in catalyzing such transformations.[7][8]
Aqueous Solubility and pH Dependence: A Practical Benefit
For applications in biological contexts, such as protein labeling or cell-based assays, aqueous solubility is critical.
-
Benzaldehyde: Is poorly soluble in water (approx. 0.3 g/100 mL), often requiring co-solvents which can be detrimental to biomolecules.[9]
-
This compound: As a salt, it exhibits significantly enhanced solubility in aqueous buffers. This allows for reactions to be performed in purely aqueous systems, simplifying experimental design and preserving the integrity of biological samples. Furthermore, the basicity of the pyridine nitrogen (pKa of 2-aminopyridine's conjugate acid is 6.86) means its protonation state, and thus its catalytic activity and the stability of its products, can be modulated by adjusting the pH of the reaction medium.[10]
Metal Chelation: A Unique Functional Capability
The 2-aminopyridine moiety is a well-established bidentate ligand in coordination chemistry, capable of chelating various transition metal ions.[11][12][13]
-
Benzaldehyde: Lacks any effective metal-chelating sites.
-
6-Aminonicotinaldehyde: Can act as a chelating agent, binding metal ions through the pyridine nitrogen and the exocyclic amino nitrogen. This property opens up applications not possible with benzaldehyde, such as:
-
Design of metallo-drugs: The molecule can serve as a ligand for therapeutically active metal complexes.[11]
-
Catalysis: Formation of metal complexes can be used to catalyze a wide range of organic transformations.[14]
-
Sensing: The chelation event can be coupled to a change in a physical property (e.g., fluorescence), enabling the detection of specific metal ions.
-
Data Summary: At-a-Glance Comparison
| Feature | This compound | Benzaldehyde | Advantage of 6-Aminonicotinaldehyde |
| Reaction Rate | Potentially faster due to intramolecular catalysis. | Slower, often requires external catalyst. | Kinetic Efficiency: Faster reactions under milder conditions. |
| Aqueous Solubility | High (as hydrochloride salt). | Very low.[9][15][16] | Biocompatibility: Ideal for bioconjugation in aqueous buffers without co-solvents. |
| pH Control | Reactivity is tunable with pH due to pyridine pKa. | Largely insensitive to pH (except for catalysis). | Experimental Flexibility: Allows for pH-based control over reaction progression. |
| Metal Chelation | Yes, via 2-aminopyridine moiety.[17] | No. | Functional Versatility: Enables applications in catalysis, sensing, and materials science. |
| Handling | Crystalline solid, easy to weigh and handle. | Liquid, volatile with a strong odor.[18] | Ease of Use: More convenient and precise for setting up reactions. |
Application Focus: Experimental Protocol
This protocol provides a general method for the synthesis of a Schiff base, illustrating a typical workflow where this compound's properties would be advantageous.
Objective: Synthesis of N-(pyridin-3-ylmethylene)aniline from this compound and a primary amine.
Materials:
-
This compound (1.0 mmol)
-
Aniline (or other primary amine) (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
-
Thin-Layer Chromatography (TLC) supplies
-
Vacuum filtration apparatus
Methodology:
-
Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 10 mL of absolute ethanol. Stir until fully dissolved. The hydrochloride salt ensures ready dissolution.
-
Reagent Addition: In a separate vial, dissolve the primary amine (1.0 mmol) in 10 mL of absolute ethanol. Add this solution to the flask containing the aldehyde.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring. The reaction is often rapid due to the reagent's inherent catalytic nature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot indicates the reaction is nearing completion. A typical reaction time is 1-3 hours.[19][20]
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Characterization: Dry the product and determine the yield. Confirm the structure of the resulting Schiff base using standard analytical techniques such as ¹H-NMR, FT-IR, and Mass Spectrometry. The formation of the imine bond can be confirmed by a characteristic peak in the FT-IR spectrum around 1600-1650 cm⁻¹.[20]
Conclusion
This compound is more than just another aromatic aldehyde. Its unique trifecta of properties—intramolecular catalysis, aqueous solubility, and metal chelation —provides a compelling case for its use over simpler reagents like benzaldehyde. For researchers in drug discovery, bioconjugation, and materials science, this reagent offers the potential for faster, cleaner reactions in biologically relevant media and opens the door to novel applications in coordination chemistry. By understanding the chemical principles that grant these advantages, scientists can make more informed decisions, leading to more efficient and innovative research.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. chemijournal.com [chemijournal.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifechemicals.com [lifechemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 16. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 17. Making sure you're not a bot! [ask.orkg.org]
- 18. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 19. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples [mdpi.com]
- 20. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Aminonicotinaldehyde Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity for 6-Aminonicotinaldehyde
6-Aminonicotinaldehyde is a pyridine derivative gaining significant traction as a lead compound in drug development. Its role as an inhibitor of ribonucleotide reductase (RR), an essential enzyme for DNA synthesis and repair, positions it as a promising candidate for anticancer therapies.[1][2][3] Ribonucleotide reductase activity is often elevated in malignant tumors, making it a critical target for therapeutic intervention.[1] Given this context, any analytical method developed to quantify 6-Aminonicotinaldehyde in biological matrices, or any therapeutic agent derived from it, must exhibit a high degree of specificity.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 6-Aminonicotinaldehyde hydrochloride. Cross-reactivity occurs when an antibody or a drug target intended for a specific molecule mistakenly binds to other, structurally similar compounds.[4][5] Such unintended binding can lead to inaccurate quantification in immunoassays or off-target effects in therapeutic applications, compromising both research data and patient safety.[6] Here, we will detail the rationale behind selecting potential cross-reactants, provide a robust experimental protocol for assessment, and discuss the interpretation of the resulting data.
Logical Framework for a Cross-Reactivity Study
A successful cross-reactivity study is built on a foundation of chemical intuition and a systematic approach. The primary goal is to challenge the specificity of your detection method (e.g., an antibody) or therapeutic agent against a panel of molecules that are most likely to interfere.
Pillar 1: Identifying Potential Cross-Reactants
The selection of compounds to test is a critical first step. For 6-Aminonicotinaldehyde, the most probable cross-reactants are molecules that share its core aminopyridine structure or key functional groups. An antibody developed against 6-Aminonicotinaldehyde, for instance, might recognize the overall shape and charge distribution of the aminopyridine ring, rather than just the unique aldehyde group.
A logical panel of test compounds would include:
-
Structural Isomers: Isomers possess the same molecular formula but different arrangements of atoms. An antibody might bind to an isomer if the epitope it recognizes is still present. A key isomer to test is 2-Aminonicotinaldehyde .[7][8][9]
-
Metabolic Precursors & Metabolites: In a biological system, the parent compound may be biotransformed. It is crucial to know if the assay detects these related molecules. 6-Aminonicotinic acid , a potential oxidative metabolite, is a prime candidate.[10][11][12]
-
Core Structural Analogs: Compounds that share the fundamental aminopyridine scaffold are significant potential interferents. 2-Aminopyridine and 4-Aminopyridine are essential to include as they test the antibody's discrimination against the position of the amino group and the absence of the aldehyde.[13][14][15][16]
-
The Hydrochloride Salt: It is important to confirm that the hydrochloride salt of a potential cross-reactant, such as 6-Aminonicotinic acid monohydrochloride , does not uniquely contribute to binding.[17]
Below is a visualization of the structural relationships between 6-Aminonicotinaldehyde and its potential cross-reactants.
Caption: Structural relationships between the target and potential cross-reactants.
Pillar 2: Experimental Design & Rationale
For a small molecule (hapten) like 6-Aminonicotinaldehyde, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cross-reactivity.[6][18] This format is ideal because small molecules cannot be bound by two antibodies simultaneously, a requirement for the more common sandwich ELISA.[18]
The principle is straightforward: the analyte in the sample (free 6-Aminonicotinaldehyde) competes with a fixed amount of labeled or coated 6-Aminonicotinaldehyde for a limited number of antibody binding sites. A high concentration of the analyte in the sample results in less labeled analyte binding to the antibody, producing a lower signal. The signal is therefore inversely proportional to the concentration of the target analyte.[18][19]
The workflow for this experiment is outlined below.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
This protocol provides a self-validating system through the inclusion of standards, controls, and blanks.
Materials:
-
High-binding 96-well microtiter plates
-
6-Aminonicotinaldehyde-BSA conjugate (for coating)
-
Primary antibody specific to 6-Aminonicotinaldehyde
-
Enzyme-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
This compound (for standard curve)
-
Potential cross-reactants (dissolved in assay buffer)
-
Coating Buffer (e.g., Carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the 6-Aminonicotinaldehyde-BSA conjugate to 2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the microtiter plate.
-
Cover the plate and incubate overnight at 4°C.[20]
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.[20]
-
Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.
-
Incubate for 2 hours at room temperature.
-
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the this compound standard in assay buffer (e.g., 1% BSA in PBS) to generate a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare serial dilutions for each potential cross-reactant over a broad concentration range (e.g., from 100,000 ng/mL to 0.1 ng/mL).
-
-
Competitive Reaction:
-
Wash the blocked plate three times with Wash Buffer.
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-optimized dilution).
-
Immediately transfer 100 µL of these mixtures to the corresponding wells of the coated and blocked assay plate.[20]
-
Incubate for 1-2 hours at room temperature.[21]
-
-
Detection:
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[21]
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-20 minutes.[22]
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the optical density (OD) at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[22]
-
Data Interpretation and Presentation
The data analysis aims to determine the concentration of each compound that causes a 50% inhibition of the maximum signal (IC50).[23]
-
Generate Dose-Response Curves: For the 6-Aminonicotinaldehyde standard and each test compound, plot the percentage of inhibition versus the log of the concentration. The percentage of inhibition can be calculated as: % Inhibition = [1 - (OD_sample / OD_zero_standard)] * 100
-
Determine IC50 Values: Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for the standard and for any compound that shows significant inhibition.[24]
-
Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:[25] % Cross-Reactivity = (IC50_of_6-Aminonicotinaldehyde / IC50_of_Test_Compound) * 100
Hypothetical Data Summary
The results of the cross-reactivity analysis should be summarized in a clear, comparative table.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| 6-Aminonicotinaldehyde HCl | 15 | 100% |
| 2-Aminonicotinaldehyde | 3,000 | 0.5% |
| 6-Aminonicotinic Acid | 15,000 | 0.1% |
| 4-Aminopyridine | >100,000 | <0.015% |
| 2-Aminopyridine | >100,000 | <0.015% |
Discussion and Implications
The hypothetical results presented above would indicate a highly specific antibody. A cross-reactivity of less than 1% with the closest structural isomer and even lower reactivity with other analogs suggests that the antibody's binding is critically dependent on both the aldehyde functional group and the specific substitution pattern on the pyridine ring.
-
For Assay Development: This level of specificity is excellent. It implies that a quantitative immunoassay based on this antibody would be robust and reliable, capable of accurately measuring 6-Aminonicotinaldehyde in complex biological samples without significant interference from its metabolites or other related compounds.
-
For Drug Development: If 6-Aminonicotinaldehyde were a drug candidate, this high specificity would be a desirable trait, suggesting a lower likelihood of off-target binding to structurally similar endogenous molecules. However, it is crucial to remember that antibody cross-reactivity does not always predict the cross-reactivity of a small molecule with biological protein targets (e.g., receptors, enzymes).[26] Separate selectivity assays against related enzymes and receptors would still be required.
Conclusion
A rigorous assessment of cross-reactivity is non-negotiable in the development of tools and therapeutics related to this compound. The competitive ELISA format provides a robust, quantitative method for this evaluation. By systematically selecting potential cross-reactants based on structural similarity and employing a well-controlled experimental protocol, researchers can generate the high-quality specificity data needed to advance their work with confidence. This ensures that subsequent analytical measurements are accurate and that potential therapeutic agents have a higher probability of targeted, on-spec activity.
References
- 1. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. bosterbio.com [bosterbio.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. nbinno.com [nbinno.com]
- 8. chembk.com [chembk.com]
- 9. 2-Aminonicotinaldehyde 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. PubChemLite - 6-aminonicotinic acid (C6H6N2O2) [pubchemlite.lcsb.uni.lu]
- 11. Page loading... [guidechem.com]
- 12. 6-Aminonicotinic acid | C6H6N2O2 | CID 18496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Aminopyridine [webbook.nist.gov]
- 14. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 17. 6-Aminonicotinic acid monohydrochloride | C6H7ClN2O2 | CID 2762854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. microbenotes.com [microbenotes.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 22. stjohnslabs.com [stjohnslabs.com]
- 23. researchgate.net [researchgate.net]
- 24. IC50 Calculator | AAT Bioquest [aatbio.com]
- 25. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 6-Aminonicotinaldehyde Hydrochloride
Introduction: The Critical Role of Starting Material Purity
In the landscape of drug discovery and development, the quality of starting materials is not merely a matter of compliance but a cornerstone of experimental reproducibility and clinical success. 6-Aminonicotinaldehyde, typically supplied as a more stable hydrochloride salt, is a vital heterocyclic building block used in the synthesis of a range of pharmacologically active agents, including novel kinase inhibitors. Its purity is paramount; trace impurities can lead to unforeseen side reactions, compromise the yield and purity of the final active pharmaceutical ingredient (API), and introduce potentially harmful substances.
This guide provides researchers, process chemists, and quality control analysts with a comprehensive framework for evaluating the purity of commercially available 6-Aminonicotinaldehyde hydrochloride. We will move beyond a simple reliance on supplier-provided Certificates of Analysis (CofA) and establish a robust, multi-faceted analytical workflow. Our approach is grounded in the principle of orthogonality , where multiple analytical techniques with different separation and detection principles are employed to build a high-confidence purity profile. This ensures that what is on the label is truly what is in the bottle.
Understanding the Analyte: Properties and Potential Impurities
Before designing an analytical strategy, we must understand the molecule and its likely contaminants.
Physicochemical Properties:
-
Chemical Name: 6-aminopyridine-3-carbaldehyde hydrochloride
-
Molecular Formula: C₆H₆N₂O · HCl
-
Molecular Weight: 122.13 g/mol (free base)[1]
-
Appearance: Typically a light yellow or off-white solid.[2]
-
Key Features: Contains a primary amine, an aldehyde, and a pyridine ring. The aldehyde is reactive and a potential site for degradation, while the amine provides a basic handle. The hydrochloride salt form enhances stability and solubility in polar solvents.
Potential Impurities: Impurities in any chemical substance are generally categorized by the International Council for Harmonisation (ICH) Q3A guidelines into organic, inorganic, and residual solvents.[3][4][5]
-
Process-Related Impurities (Organic): These arise from the synthetic route. A common synthesis involves the reduction of 2-amino-5-cyanopyridine.[6]
-
Unreacted Starting Material: 2-amino-5-cyanopyridine.
-
Over-reduced By-product: (6-aminopyridin-3-yl)methanol.
-
Side-Reaction Products: Impurities from dimerization or polymerization of the aldehyde.
-
-
Degradation Products (Organic): The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid (6-aminonicotinic acid).
-
Residual Solvents: Solvents used during synthesis and purification (e.g., Tetrahydrofuran, Ethyl Acetate, Dichloromethane).[6]
-
Inorganic Impurities: Reagents, ligands, or catalysts used in the manufacturing process.
The Orthogonal Analytical Workflow: A Self-Validating System
Relying on a single analytical technique is insufficient for a complete purity assessment. We advocate for an orthogonal workflow where each method provides a unique piece of the puzzle. This approach ensures that an impurity co-eluting in one method (e.g., HPLC) will likely be resolved and detected by another (e.g., NMR).
Caption: High-level workflow for purity verification.
Core Analytical Techniques: Detailed Protocols & Interpretation
This section provides actionable, step-by-step protocols for the most critical analyses.
Technique 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle & Purpose: HPLC is the gold standard for determining the purity of non-volatile organic compounds. It separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A UV detector quantifies each component based on its absorbance.
-
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to make a 0.5 mg/mL solution.
-
-
Interpreting the Results: The result is a chromatogram. The area of the main peak relative to the total area of all peaks (main peak + impurity peaks) gives the % purity by area. According to ICH guidelines, all impurities present at a level of 0.05% or higher should be reported for APIs with a maximum daily dose of up to 2g.[5] Pay close attention to peaks eluting both before (more polar) and after (less polar) the main analyte.
Technique 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle & Purpose: NMR provides unambiguous structural confirmation (identity) and is highly effective at detecting and identifying organic impurities, often without the need for a reference standard for the impurity itself. It relies on the magnetic properties of atomic nuclei.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The use of DMSO-d₆ is ideal for hydrochloride salts as it solubilizes them well and its residual solvent peak does not typically interfere with analyte signals.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D Proton spectrum acquisition.
-
Processing: Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual DMSO solvent peak at ~2.50 ppm.
-
-
Interpreting the Results:
-
Identity: Confirm that the chemical shifts, splitting patterns (multiplicity), and integrations of the peaks match the known structure of 6-Aminonicotinaldehyde. Expect signals for the aldehyde proton (~9.5-10 ppm), the three aromatic protons on the pyridine ring, and the broad amine protons.
-
Purity: Look for small, unassigned peaks. Their integration relative to the main compound's peaks can give a semi-quantitative estimate of impurity levels. Check for signals corresponding to potential impurities like residual starting material or solvents from the synthesis.
-
Technique 3: Mass Spectrometry (MS)
-
Principle & Purpose: MS provides a precise measurement of the molecular weight of the analyte, serving as a powerful confirmation of identity.
-
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) is most suitable for this polar molecule.
-
Sample Preparation: Use the same solution prepared for HPLC analysis or dilute it further (to ~10 µg/mL) in 50:50 Acetonitrile:Water.
-
Mode: Positive ion mode ([M+H]⁺) is expected to give a strong signal due to the basic pyridine nitrogen.
-
-
Interpreting the Results: Look for a prominent peak corresponding to the protonated free base: C₆H₆N₂O + H⁺ = 123.1 m/z. The presence of this ion at high intensity confirms the molecular weight.
Technique 4: Karl Fischer (KF) Titration
-
Principle & Purpose: This is the definitive method for quantifying water content. It is a coulometric or volumetric titration based on a reaction between iodine and sulfur dioxide in the presence of water. It is far more accurate and specific than Loss on Drying (LOD) for water.
-
Experimental Protocol:
-
Instrument: Use a coulometric Karl Fischer titrator for expected low water content.
-
Sample Preparation: Accurately weigh an appropriate amount of the solid sample (typically 20-50 mg) and introduce it directly into the titration cell.
-
Analysis: The instrument will automatically titrate the sample and report the water content as a percentage (w/w).
-
-
Interpreting the Results: The result is a direct measure of the water content. This value is crucial as water can affect stability and is not detected by HPLC-UV. A high water content will artificially inflate the purity value calculated by subtracting impurities from 100%.
Comparative Analysis: Evaluating Commercial Suppliers
A supplier's Certificate of Analysis (CofA) is the starting point for evaluation, providing batch-specific data on identity, purity, and other parameters.[7][8][9][10] However, you must verify these claims.
Caption: Orthogonal techniques build a complete purity profile.
Use the table below to compare data from supplier CofAs against your own internal experimental results. This creates a powerful, data-driven basis for supplier selection.
Table 1: Comparative Analysis of this compound Batches
| Parameter | Method | Supplier A (CofA Data) | Supplier A (Internal Lab Data) | Supplier B (CofA Data) | Supplier B (Internal Lab Data) | Acceptance Criteria |
|---|---|---|---|---|---|---|
| Identity | ||||||
| ¹H NMR | In-house | Conforms | Conforms | Conforms | Conforms | Conforms to structure |
| Mass Spec ([M+H]⁺) | In-house | 123.1 | 123.1 | 123.1 | 123.1 | 123.1 ± 0.2 |
| Purity & Impurities | ||||||
| Purity by HPLC | HPLC-UV | 98.5% (Area) | 98.2% (Area) | >99.0% (Area) | 99.1% (Area) | ≥ 98.0% |
| Largest Impurity | HPLC-UV | 0.45% (at RRT 1.2) | 0.51% (at RRT 1.2) | 0.21% (at RRT 0.8) | 0.20% (at RRT 0.8) | ≤ 0.5% |
| Total Impurities | HPLC-UV | 1.1% | 1.3% | 0.6% | 0.6% | ≤ 1.5% |
| Water Content | Karl Fischer | 0.2% | 0.35% | 0.1% | 0.12% | ≤ 1.0% |
| Residual Solvents | GC-HS | <50 ppm THF | <50 ppm THF | Not specified | 150 ppm Acetone | Per ICH Q3C |
| Assay (Purity by Mass Balance) | Calculation | ~97.2% | ~96.5% | ~98.3% | ~98.2% | ≥ 96.5% |
Note: Data presented is for illustrative purposes only.
The Assay by Mass Balance is a more accurate representation of purity, calculated as: Assay = 100% - % Water - % Residual Solvents - % Inorganic Impurities - % Non-volatile Organic Impurities
Conclusion: Synthesizing Data for an Informed Decision
The purity analysis of a critical starting material like this compound is a rigorous, multi-step process. A supplier's CofA is a valuable guide, but it should always be complemented by in-house verification using an orthogonal set of analytical methods.[9][11]
By systematically applying HPLC for chromatographic purity, NMR for structural identity, MS for molecular weight confirmation, and specific techniques like Karl Fischer for water content, researchers can build a comprehensive and trustworthy purity profile. This data-driven approach not only validates the quality of a specific batch but also enables robust comparison between suppliers, mitigates risks in the development pipeline, and ultimately ensures the integrity and reproducibility of your scientific work.
References
- 1. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caming.com [caming.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. 6-Aminonicotinaldehyde | 69879-22-7 [chemicalbook.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 9. globalchemsdepot.com [globalchemsdepot.com]
- 10. alliancechemical.com [alliancechemical.com]
- 11. getenviropass.com [getenviropass.com]
A Spectroscopic Guide to the Differentiation of 6-Aminonicotinaldehyde and its Positional Isomers
Introduction
Aminonicotinaldehydes are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold, makes them versatile building blocks for the synthesis of more complex molecules, including novel drug candidates and functional materials.[1][2] 6-Aminonicotinaldehyde, along with its isomers (2-amino-, 4-amino-, and 5-aminonicotinaldehyde), serves as a crucial precursor in synthetic organic chemistry.
The precise positioning of the amino and aldehyde groups on the pyridine ring dramatically influences the molecule's electronic properties, reactivity, and, consequently, its biological activity. Therefore, the unambiguous identification of a specific isomer is a critical step in any research and development workflow. A failure to correctly identify an isomer can lead to unintended reaction pathways, inactive final compounds, or misinterpreted structure-activity relationship (SAR) studies. This guide provides a comprehensive spectroscopic comparison of 6-aminonicotinaldehyde hydrochloride and its key isomers, offering researchers a reliable framework for their differentiation using standard analytical techniques. We will delve into the mechanistic basis for the observed spectral differences and provide validated experimental protocols to ensure trustworthy and reproducible results.
Chapter 1: Principles of Spectroscopic Differentiation
The electronic character of the pyridine ring is modulated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde group (-CHO). The amino group, a strong activating group, increases electron density on the ring through the mesomeric (+M) effect, particularly at the ortho and para positions. Conversely, the aldehyde group, a deactivating group, decreases electron density via the mesomeric (-M) and inductive (-I) effects. The relative positions of these two groups in each isomer create a unique electronic distribution, which serves as the foundation for their spectroscopic differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron density around a nucleus dictates its chemical shift (δ). Protons and carbon atoms in electron-rich environments are shielded and appear at a lower chemical shift (upfield), while those in electron-poor environments are deshielded and appear at a higher chemical shift (downfield). The distinct electronic maps of the isomers result in unique patterns of chemical shifts and spin-spin coupling constants for the pyridine ring protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The vibrational frequencies of chemical bonds are sensitive to their electronic environment. The position of the C=O stretching frequency of the aldehyde and the N-H stretching frequencies of the amine can shift based on intramolecular hydrogen bonding and the overall electron density of the ring.
-
Mass Spectrometry (MS): While all isomers share the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ based on the stability of the resulting fragment ions, which is influenced by substituent position.
Furthermore, the analysis of 6-Aminonicotinaldehyde as a hydrochloride salt introduces a significant spectral change. The protonation of the pyridine ring nitrogen atom acts as a powerful electron-withdrawing group, leading to a pronounced downfield shift for all ring protons and carbons, providing a clear point of differentiation from its free-base isomers.[3]
Chapter 2: Experimental Methodologies
The following protocols describe the standardized procedures for acquiring high-quality spectroscopic data for the aminonicotinaldehyde isomers. Adherence to these steps is crucial for obtaining reproducible and comparable results.
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic identification of aminonicotinaldehyde isomers.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the aminonicotinaldehyde isomer.
-
Solvation: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of polar compounds and to resolve N-H protons.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required (e.g., 1024 or more).
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform ATR correction and baseline correction if necessary. Label the peaks corresponding to key functional groups.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Use Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI) and analyze the major fragment ions.
Chapter 3: Comparative Spectroscopic Analysis
All isomers have the same molecular formula (C₆H₆N₂O) and molecular weight (122.12 g/mol ).[1][4][5][6] The key to their differentiation lies in the unique spectral patterns detailed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum is arguably the most powerful tool for differentiating these isomers. The chemical shifts and coupling patterns of the three pyridine ring protons are highly diagnostic. The data presented is based on predicted values and typical shifts for substituted pyridines.[7]
Table 1: Comparative ¹H NMR Data (Predicted, in DMSO-d₆)
| Compound | H2 | H4 | H5 | H6 | Aldehyde (-CHO) | Amine (-NH₂) |
| 6-Aminonicotinaldehyde | 8.43 (d) | 7.75 (dd) | - | 6.51 (d) | 9.66 (s) | 7.19 (br s) |
| 2-Aminonicotinaldehyde | - | ~7.8 (dd) | ~6.7 (dd) | ~8.1 (dd) | ~9.8 (s) | ~7.0 (br s) |
| 4-Aminonicotinaldehyde | ~8.2 (s) | - | ~6.8 (d) | ~8.1 (d) | ~10.1 (s) | ~7.5 (br s) |
| 5-Aminonicotinaldehyde | ~8.4 (d) | ~7.4 (dd) | - | ~8.2 (d) | ~9.9 (s) | ~6.5 (br s) |
Note: Values for isomers other than 6-aminonicotinaldehyde are estimates based on substituent effects and may vary.
-
6-Aminonicotinaldehyde: The proton at the H6 position is significantly shielded by the para-amino group, resulting in a characteristic upfield shift to ~6.51 ppm.[7] The H2 proton, ortho to the nitrogen and meta to the amino group, is the most downfield aromatic proton at ~8.43 ppm.[7]
-
2-Aminonicotinaldehyde: The H6 proton is expected to be the most downfield due to its position ortho to the ring nitrogen. The aldehyde proton may be slightly shielded due to potential intramolecular hydrogen bonding with the adjacent amino group.
-
4-Aminonicotinaldehyde: The H2 proton is expected to be a singlet (or a narrow doublet) and highly downfield. The aldehyde group at position 3 strongly deshields the H2 proton.
-
5-Aminonicotinaldehyde: The protons at H2 and H6, being ortho to the ring nitrogen, will be the most downfield. The H4 proton will be influenced by both adjacent groups.
FT-IR Spectroscopy
The FT-IR spectra provide valuable information about the key functional groups.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | N-H Stretch (Amine) | C=O Stretch (Aldehyde) | Aromatic C=C/C=N Stretch |
| All Isomers | 3500 - 3300 (two bands for primary amine) | 1710 - 1680 | 1620 - 1450 |
-
N-H Stretch: All isomers will show two characteristic absorption bands for the primary amine N-H symmetric and asymmetric stretching in the 3500-3300 cm⁻¹ region.[8]
-
C=O Stretch: The aldehyde carbonyl stretch is a strong, sharp peak typically found around 1700 cm⁻¹. Its exact position can be influenced by conjugation with the ring and potential hydrogen bonding. For 2-aminonicotinaldehyde, intramolecular hydrogen bonding between the -NH₂ and -CHO groups could lower the C=O stretching frequency compared to the other isomers.
-
Aromatic Region: The 1620-1450 cm⁻¹ region contains several bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring. The pattern of these bands can be subtly different for each isomer, providing a fingerprint of the substitution pattern.
Mass Spectrometry
All isomers will exhibit a molecular ion peak ([M]⁺˙) at m/z = 122 under EI conditions. The primary differentiation comes from the fragmentation patterns. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical (M-1) followed by the loss of carbon monoxide (M-29).
-
[M]⁺˙: m/z = 122
-
[M-H]⁺: m/z = 121
-
[M-CHO]⁺: m/z = 93
The relative intensities of these fragments may vary depending on the stability of the resulting aminopyridine cation, which is influenced by the position of the amino group.
Chapter 4: Differentiating this compound
When 6-aminonicotinaldehyde is protonated to form the hydrochloride salt, its spectroscopic properties change significantly, making it easily distinguishable from the neutral isomers.[3]
-
¹H NMR: The protonation of the pyridine nitrogen (at position 1) introduces a positive charge, which strongly deshields all protons on the ring. The chemical shifts for H2, H4, and H6 will all shift significantly downfield compared to the free base. An additional broad signal corresponding to the N-H⁺ proton may also be observed.
-
¹³C NMR: Similar to the proton spectrum, all carbon atoms in the pyridine ring will experience a downfield shift upon protonation.
-
FT-IR: The protonation of the ring nitrogen will alter the bond strengths within the ring, leading to shifts in the aromatic C=C and C=N stretching vibrations. A broad absorption corresponding to the N⁺-H stretch may appear in the 2500-3000 cm⁻¹ region.
Conclusion
The unambiguous identification of aminonicotinaldehyde isomers is essential for progress in drug discovery and materials science. While all isomers share a common molecular formula, they possess distinct spectroscopic fingerprints. ¹H NMR spectroscopy stands out as the most definitive technique, offering clear differentiation through unique chemical shifts and coupling patterns for the aromatic protons. FT-IR spectroscopy provides confirmation of functional groups and can hint at intramolecular interactions, while mass spectrometry confirms the molecular weight and offers supplementary structural information through fragmentation analysis. For this compound, the spectral changes induced by protonation provide an additional layer of certainty in its identification. By employing the systematic workflows and comparative data presented in this guide, researchers can confidently and accurately characterize their specific aminonicotinaldehyde isomer, ensuring the integrity and success of their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 6-Aminonicotinaldehyde, CAS No. 69879-22-7 - iChemical [ichemical.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
The Synthetic Versatility of 6-Aminonicotinaldehyde Hydrochloride: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the novelty of generated molecular scaffolds. Among the myriad of heterocyclic precursors, 6-Aminonicotinaldehyde hydrochloride has emerged as a valuable and versatile reagent, particularly in the construction of privileged structures in medicinal chemistry. This guide provides an in-depth technical overview of the applications of this compound, objectively comparing its performance with alternative synthons and providing supporting experimental data to inform strategic decisions in drug discovery pipelines.
Introduction to a Privileged Scaffold Precursor
6-Aminonicotinaldehyde, also known as 6-amino-3-pyridinecarboxaldehyde, is a bifunctional molecule featuring a pyridine ring substituted with both a nucleophilic amino group and an electrophilic aldehyde.[1][2] This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a coveted starting material for the synthesis of various fused heterocyclic systems.[3] The hydrochloride salt enhances the compound's stability and handling characteristics.
Its primary utility lies in its role as a precursor to a variety of heterocyclic scaffolds, most notably pyrido[2,3-d]pyrimidines and pteridines, which are core structures in numerous biologically active compounds, including kinase inhibitors.[4][5] Furthermore, it has been investigated for its own intrinsic biological activities, including the inhibition of ribonucleotide reductase.
Core Applications and Synthetic Strategies
The strategic placement of the amino and aldehyde functionalities in 6-Aminonicotinaldehyde allows for a range of cyclization and condensation reactions. The following sections will delve into its key applications, presenting comparative insights and experimental protocols.
Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology and the treatment of inflammatory diseases.[4] 6-Aminonicotinaldehyde serves as an excellent starting material for the construction of this privileged core.
Reaction Workflow: Synthesis of Pyrido[2,3-d]pyrimidines
References
A Senior Application Scientist's Guide to Benchmarking 6-Aminonicotinaldehyde Hydrochloride in Ribonucleotide Reductase Inhibition Assays
For researchers, scientists, and drug development professionals dedicated to oncology and related fields, the precise evaluation of enzyme inhibitors is paramount. This guide provides an in-depth technical comparison of 6-Aminonicotinaldehyde hydrochloride's performance, primarily through its active thiosemicarbazone derivative, Triapine, in ribonucleotide reductase (RNR) inhibition assays. We will objectively compare its efficacy against other known RNR inhibitors, supported by experimental data, and provide detailed protocols for cutting-edge assay methodologies.
Introduction: The Significance of this compound in RNR Inhibition
This compound serves as a crucial precursor to a class of potent ribonucleotide reductase (RNR) inhibitors. RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2][3] Consequently, RNR is a prime target for anticancer therapies, as rapidly proliferating cancer cells have a high demand for deoxyribonucleotides.[1][3]
While 6-Aminonicotinaldehyde itself is not the direct inhibitor, it is readily converted to its active thiosemicarbazone form, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which exhibits potent RNR inhibitory activity.[4][5] This guide will therefore focus on benchmarking the performance of this key derivative against other established RNR inhibitors.
The primary mechanism of action for Triapine involves the inhibition of the RRM2 subunit of RNR. It acts as a strong iron chelator, removing the essential iron from the diferric center of the RRM2 subunit. This action quenches the tyrosyl free radical required for the enzyme's catalytic activity.[2][6]
Comparative Analysis of RNR Inhibitors
The efficacy of an RNR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Below is a comparative table of IC50 values for Triapine and other well-known RNR inhibitors.
| Inhibitor | Target Subunit(s) | In Vitro IC50 | Cell-Based IC50 | Key Characteristics |
| Triapine | RRM2 | ~1 µM | ~250 nM | Potent iron chelator; overcomes hydroxyurea resistance.[2][7] |
| Hydroxyurea | RRM2 | 64 µM | Varies (µM range) | First-generation RNR inhibitor; less potent than Triapine.[8] |
| Gemcitabine | RRM1 | Not directly applicable | 30-100 nM | Nucleoside analog; also inhibits DNA polymerase.[7] |
| Clofarabine | RRM1 | 65 nM | Varies (nM range) | Nucleoside analog; also inhibits DNA polymerase.[9] |
| NSAH | RRM1 | 32 µM | ~250 nM | Non-nucleoside competitive inhibitor.[7] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and the form of the RNR enzyme (e.g., recombinant vs. cellular).
Advanced Methodologies for RNR Inhibition Assays
The selection of an appropriate assay is critical for obtaining reliable and reproducible data. While traditional methods have relied on radioactive substrates, modern techniques offer higher sensitivity, safety, and throughput. Here, we detail two state-of-the-art, non-radioactive methods for benchmarking RNR inhibitors.
LC-MS/MS-Based RNR Activity Assay
This method offers the significant advantage of simultaneously measuring the formation of all four deoxyribonucleotide products, providing a comprehensive view of RNR activity and inhibition.[1]
Workflow of the LC-MS/MS RNR Activity Assay
Caption: Workflow of the LC-MS/MS-based RNR activity assay.
Experimental Protocol: LC-MS/MS RNR Activity Assay
-
Prepare the Master Mix: In a final volume of 240-250 µL, combine the RNR enzyme (e.g., recombinant human RRM1 and RRM2), all four ribonucleotide substrates (ATP, CTP, GTP, UTP), allosteric effectors (e.g., ATP, dATP), and a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH).[1] The specific concentrations should be optimized for the enzyme being studied.[1]
-
Equilibration and Zero Point: Equilibrate the master mix at 37°C. Take a zero-time point aliquot before initiating the reaction.[1]
-
Initiate the Reaction: Start the reaction by adding the limiting component, typically the RRM2 subunit for class Ia RNRs.[1]
-
Time Course: Incubate the reaction at 37°C and collect aliquots at regular intervals (e.g., every 30 seconds for 2 minutes).[1]
-
Quench the Reaction: Stop the reaction in each aliquot by heat inactivation at 95°C for a defined period.[1]
-
Dephosphorylation: Add calf intestinal phosphatase (CIP) to each quenched sample and incubate at 37°C for 2 hours to dephosphorylate the nucleotides to their corresponding nucleosides.[10]
-
Sample Cleanup: Filter the samples through a 0.2 µm filter to remove any precipitated protein.[1]
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the resulting deoxyribonucleosides.[1][11]
-
Data Analysis: Construct standard curves for each deoxyribonucleoside to quantify their concentrations in the samples. Calculate the rate of dNTP formation and determine the IC50 values for the inhibitors by plotting the reaction rates against a range of inhibitor concentrations.
Fluorescence-Based Real-Time RNR Activity Assay
This innovative assay provides a continuous, real-time measurement of RNR activity by coupling the production of deoxyribonucleotides to the synthesis of a fluorescent RNA aptamer.[12][13]
Principle of the FLARE (Fluorescent Light-up Aptamer for RNR) Assay
Caption: Principle of the FLARE assay for real-time RNR activity monitoring.
Experimental Protocol: Fluorescence-Based Real-Time RNR Activity Assay
-
Reaction Setup: In a microplate well, combine the RNR enzyme, ribonucleotide substrates, allosteric effectors, the reducing system, T7 RNA polymerase, a DNA template encoding a fluorescent RNA aptamer (e.g., Spinach or Broccoli), and a non-fluorescent dye that becomes fluorescent upon binding to the aptamer.[12][13]
-
Initiation and Monitoring: Initiate the reaction by adding the limiting RNR subunit or substrates. Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen fluorogen.
-
Real-Time Data Acquisition: Monitor the increase in fluorescence over time. The rate of fluorescence increase is directly proportional to the rate of RNR activity.
-
Inhibitor Benchmarking: To determine the IC50 of an inhibitor, perform the assay with a range of inhibitor concentrations. Plot the initial rates of fluorescence increase against the inhibitor concentrations and fit the data to a dose-response curve.
In Vitro vs. Cell-Based Assays: A Comparative Perspective
It is crucial to evaluate inhibitors in both in vitro and cell-based assay systems to gain a comprehensive understanding of their performance.
-
In Vitro Assays: These assays, using purified enzymes, provide a direct measure of an inhibitor's potency against its target without the complexities of a cellular environment.[14] They are essential for determining the mechanism of inhibition and for structure-activity relationship (SAR) studies.
-
Cell-Based Assays: These assays assess the inhibitor's efficacy in a more biologically relevant context, taking into account factors such as cell permeability, metabolic stability, and off-target effects.[15][16] A significant difference between in vitro and cell-based IC50 values can indicate issues with cellular uptake or rapid metabolism of the compound.
Conclusion
Benchmarking the performance of this compound, through its active form Triapine, requires a multi-faceted approach. By employing advanced assay methodologies such as LC-MS/MS and real-time fluorescence assays, researchers can obtain precise and comprehensive data on its RNR inhibitory activity. Comparing these results with those of established RNR inhibitors like hydroxyurea and gemcitabine provides a clear context for its potential as a therapeutic agent. A thorough evaluation should encompass both in vitro and cell-based assays to ensure a comprehensive understanding of the compound's efficacy and cellular effects. This rigorous approach is essential for advancing the development of novel and effective cancer therapies targeting ribonucleotide reductase.
References
- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 15. Comparison of In Vitro Approaches to Assess the Antibacterial Effects of Nanomaterials [mdpi.com]
- 16. Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Aminonicotinaldehyde Hydrochloride
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of chemical reagents is a critical aspect of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 6-Aminonicotinaldehyde hydrochloride, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to ensure a deep and functional understanding of safe laboratory practices.
Hazard Identification: The Foundation of Safe Handling
Understanding the intrinsic hazards of a chemical is the first step toward managing its risks. 6-Aminonicotinaldehyde and its hydrochloride salt are classified with several hazard statements under the Globally Harmonized System (GHS).[1] These classifications are not merely bureaucratic labels; they are critical indicators of potential harm that directly inform our handling and disposal protocols.
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed.[1][2] Some data also suggests it may be harmful if inhaled or in contact with skin.[1] This necessitates measures to prevent ingestion, inhalation of dust, and direct skin contact.
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][3] This is the primary driver for mandating specific Personal Protective Equipment (PPE).
-
Respiratory Irritation: The chemical may cause respiratory irritation, which is why handling should occur in well-ventilated areas.[1]
These hazards mandate that this compound be treated as a hazardous waste stream, subject to strict disposal regulations.
The Regulatory Framework: Adherence to Legal Standards
The disposal of laboratory chemicals is not discretionary; it is governed by a framework of federal and local regulations designed to protect both laboratory personnel and the environment. In the United States, two key federal agencies set the standards:
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA requires laboratories to develop a Chemical Hygiene Plan (CHP).[4][5][6] This plan must include specific procedures for waste disposal.[4][7]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle to grave" management.[8][9]
Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on interpreting and implementing these regulations on-site. Always consult your institution's specific waste disposal guidelines.
Core Disposal Principles: A Systematic Approach
Before detailing the step-by-step procedure, it's essential to understand the core principles that govern the disposal of any hazardous chemical waste.
-
Waste Determination: The first step is to correctly identify a material as hazardous waste.[10] Due to its GHS classifications, any unused this compound and any materials contaminated with it must be considered hazardous waste.
-
Segregation: Hazardous waste must be segregated based on compatibility.[10] this compound should not be mixed with incompatible materials such as strong oxidizing agents or strong acids.[11] Mixing incompatible chemicals can lead to dangerous reactions.
-
Container Management: Waste must be collected in containers that are in good condition, compatible with the chemical, and securely closed at all times except when adding waste.[8][12] This practice prevents spills and the release of vapors.[8]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents. Your EHS office will provide specific labeling requirements.
Standard Operating Procedure (SOP) for Disposal
This section provides a detailed, step-by-step methodology for the safe disposal of this compound in a laboratory setting.
4.1. Required Personal Protective Equipment (PPE)
Proper PPE is your primary line of defense against chemical exposure. The following must be worn when handling the chemical or its waste:
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard laboratory coat.
4.2. Disposal of Unused or Expired Product (Solid Form)
-
Designate a Waste Container: Obtain a hazardous waste container from your EHS office. The container must be clean, dry, and made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Label the Container: Affix a hazardous waste label to the container. Fill in all required information, clearly writing "this compound".
-
Transfer the Chemical: In a chemical fume hood or other designated ventilated area, carefully transfer the solid this compound into the labeled hazardous waste container. Use a dedicated scoop or spatula. Avoid creating dust.[3]
-
Seal the Container: Securely close the container lid.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS personnel.[9]
4.3. Disposal of Contaminated Labware
This includes items like pipette tips, weigh boats, gloves, and paper towels that have come into direct contact with the chemical.
-
Solid Waste Stream: Designate a separate, clearly labeled hazardous waste container or a double-lined bag for solid waste contaminated with this compound.
-
Collection: Place all contaminated disposable items directly into this container.
-
Seal and Dispose: Once full, securely seal the container/bag and arrange for pickup through your EHS office, following the same procedure as for the pure chemical.
4.4. Emergency Procedure: Spill Cleanup
In the event of a small spill, the cleanup materials also become hazardous waste.
-
Ensure Safety: Alert others in the area and ensure proper PPE is worn.
-
Contain the Spill: Prevent the spread of the solid material.
-
Cleanup: Carefully sweep up the solid material, avoiding dust creation, and place it into a designated hazardous waste container.[11] Use absorbent pads for any solutions.
-
Decontaminate: Wipe the spill area with an appropriate solvent (as recommended by your safety protocol) and paper towels.
-
Dispose of Debris: All cleanup materials (gloves, sweepings, towels) must be placed in the designated hazardous waste container for contaminated solids.[11]
Quantitative Hazard Summary
For quick reference, the following table summarizes the GHS hazard classifications for 6-Aminonicotinaldehyde.
| Hazard Class | Category | Hazard Statement | GHS Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | H335 |
Data aggregated from PubChem CID 18404634.[1]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions related to this compound.
References
- 1. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. osha.gov [osha.gov]
- 5. mastercontrol.com [mastercontrol.com]
- 6. Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know [cloudsds.com]
- 7. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pfw.edu [pfw.edu]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. fishersci.com [fishersci.com]
- 12. louisville.edu [louisville.edu]
Navigating the Safe Handling of 6-Aminonicotinaldehyde Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of 6-Aminonicotinaldehyde hydrochloride, a key building block in the synthesis of various pharmaceutical compounds. By understanding the inherent hazards and adhering to rigorous safety protocols, laboratory professionals can mitigate risks and ensure a secure research environment. This document moves beyond a simple checklist, offering a comprehensive framework grounded in scientific principles and practical, field-proven experience.
Immediate Safety and Hazard Assessment
This compound is a substituted aminopyridine derivative. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not universally available, the known hazards of the free base, 6-Aminonicotinaldehyde, and structurally related aminopyridines and pyridinecarboxaldehydes provide a strong basis for a conservative and robust safety protocol.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing all routes of exposure.
Hazard Identification Summary
| Hazard Classification | GHS Category | Associated Risk |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to this compound. The following is a detailed, step-by-step guide to the appropriate PPE and the rationale behind each selection.
Eye and Face Protection: Shielding Against Irritants
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical safety goggles that meet ANSI Z87.1 standards are essential. These provide a seal around the eyes, protecting against splashes and airborne particles.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn in conjunction with safety goggles. This provides an additional layer of protection for the entire face.
Skin and Body Protection: A Barrier Against Dermal Absorption
Preventing skin contact is crucial due to the compound's potential for dermal toxicity and irritation.
-
Gloves: The choice of glove material is critical for effective protection. Nitrile gloves are a suitable initial choice for handling this compound. However, it is imperative to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect against accidental spills and contamination of personal clothing.
-
Additional Protection: For tasks with a higher risk of spillage, such as transferring large quantities, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection: Safeguarding Against Inhalation Hazards
The potential for respiratory irritation and inhalation toxicity necessitates the use of appropriate respiratory protection, particularly when handling the powdered form of the compound.
-
Engineering Controls as the Primary Measure: All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood.[2] This is the most effective way to control respiratory exposure.
-
Respiratory Protection: In situations where a fume hood is not available or as a supplementary measure during spill cleanup, a NIOSH-approved respirator is required. A half-mask respirator with organic vapor and particulate (P100) cartridges is a suitable choice.[3] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit-testing, and training, in accordance with OSHA regulations.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing the risk of exposure during the handling of this compound.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment, including glassware, solvents, and the compound itself.
-
Don the required PPE as outlined in the previous section.
-
-
Handling:
-
Perform all manipulations that could generate dust, such as weighing, within the fume hood.
-
Use a spatula for transferring the solid compound. Avoid creating dust clouds.
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Keep containers closed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent, followed by soap and water, is generally effective.
-
Carefully remove and dispose of all contaminated PPE in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after completing the work and removing gloves.
-
Disposal Plan: Responsible Management of Hazardous Waste
The proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal Method: As a pyridine derivative, the recommended disposal method is incineration by a licensed hazardous waste disposal company.[4][5] Do not dispose of this compound down the drain or in regular trash.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills (within a fume hood):
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



